Cortodoxone-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D |
InChI Key |
WHBHBVVOGNECLV-NGKMQDFHSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Cortodoxone-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortodoxone-d5, also known as 11-Deoxycortisol-d5 or Cortexolone-d5, is a deuterated form of Cortodoxone (11-Deoxycortisol). It is a synthetic, stable isotope-labeled steroid that serves as an indispensable tool in analytical chemistry, particularly in the field of clinical diagnostics and endocrine research. Its primary application is as an internal standard for the accurate quantification of endogenous Cortodoxone in biological matrices using mass spectrometry-based methods.[1][2][3] This guide provides a comprehensive overview of this compound, its chemical properties, its critical role in quantitative analysis, and a representative experimental protocol for its use.
Chemical Identity and Structure
This compound is structurally identical to Cortodoxone, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass difference, which is essential for its use as an internal standard in mass spectrometry.
The chemical structure of this compound is provided below:
Chemical Structure of Cortodoxone (Note: In this compound, five hydrogen atoms, typically on the steroid backbone, are replaced with deuterium. The exact positions of deuterium labeling can vary by manufacturer, but a common variant is 11-Deoxycortisol-2,2,4,6,6-d5)
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound; 11-Deoxycortisol-d5; Cortexolone-d5 | [4] |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| CAS Number | 1258063-56-7 | |
| Chemical Formula | C₂₁H₂₅D₅O₄ | |
| Molecular Weight | 351.49 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C as a powder or -80°C in solvent. |
Role as an Internal Standard
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise measurements. The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for this purpose.
The workflow for using this compound as an internal standard in a typical clinical assay is depicted below:
Experimental Protocol: Quantification of 11-Deoxycortisol in Human Serum by LC-MS/MS
The following is a representative protocol synthesized from multiple sources for the quantitative analysis of 11-Deoxycortisol (Cortodoxone) in human serum using this compound as an internal standard.
Materials and Reagents
-
Calibrators and Quality Control Samples: Prepared in a steroid-free serum matrix.
-
Internal Standard Working Solution: this compound in methanol.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of n-Hexane and Ethyl acetate.
-
Reconstitution Solvent: Methanol/water mixture.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
Sample Preparation
-
Aliquoting: Pipette 100-500 µL of serum samples, calibrators, and quality controls into microcentrifuge tubes.
-
Spiking: Add a known amount of the this compound internal standard working solution to each tube (except for blank samples).
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add the extraction solvent (e.g., 1.5 mL of MTBE) to each tube. Vortex for 5-10 minutes. Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers. Transfer the upper organic layer to a new set of tubes.
-
Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge. Condition the cartridge, load the sample, wash, and elute the analytes.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents, typically water with a small amount of formic acid (Solvent A) and methanol or acetonitrile with formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Gradient Program: The gradient is optimized to separate 11-Deoxycortisol from other endogenous steroids and potential interferences.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both 11-Deoxycortisol and this compound.
-
Table 2: Representative MRM Transitions for 11-Deoxycortisol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 11-Deoxycortisol | 347.2 | 97.1 |
| This compound | 352.4 | 100.2 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (11-Deoxycortisol) and the internal standard (this compound).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of 11-Deoxycortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Significance of Cortodoxone
Cortodoxone is a steroid hormone that is an intermediate in the biosynthesis of cortisol. In a healthy individual, 11-deoxycortisol is converted to cortisol by the enzyme 11β-hydroxylase. In certain medical conditions, such as congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, this conversion is impaired, leading to an accumulation of 11-deoxycortisol in the blood. Therefore, the accurate measurement of 11-deoxycortisol is a key diagnostic marker for this and other adrenal disorders.
The following diagram illustrates the position of 11-Deoxycortisol in the steroidogenesis pathway and the effect of 11β-hydroxylase deficiency.
Conclusion
This compound is a vital analytical tool for the accurate and precise quantification of 11-Deoxycortisol in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for the reliable diagnosis and monitoring of various endocrine disorders, particularly congenital adrenal hyperplasia. The methodologies outlined in this guide provide a framework for researchers and clinicians to develop and implement robust analytical assays for this important steroid hormone.
References
- 1. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|1258063-56-7|MSDS [dcchemicals.com]
- 3. 11-Deoxycortisol-D5 (2,2,4,6,6-D5) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. This compound|CAS 1258063-56-7|DC Chemicals [dcchemicals.com]
Cortodoxone-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the properties, analysis, and metabolic context of the deuterated synthetic steroid, Cortodoxone-d5.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the endogenous steroid Cortodoxone (also known as 11-Deoxycortisol). Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, analytical applications, and metabolic significance of this stable isotope-labeled compound. Particular focus is given to its role as an internal standard in quantitative mass spectrometry-based assays.
Physicochemical Properties
This compound is a synthetic derivative of Cortodoxone, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling imparts a higher mass while maintaining nearly identical chemical and physical properties to the parent compound. This characteristic is crucial for its application as an internal standard in isotope dilution mass spectrometry.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅D₅O₄ | [Source 10] |
| Molecular Weight | 351.49 g/mol | [Source 10] |
| CAS Number | 1258063-56-7 | [Source 10] |
| Synonyms | 11-Deoxycortisol-d5, Cortexolone-d5, 11-Deoxycortisol-2,2,4,6,6-d5 | [Source 10] |
| Solubility | Soluble in DMSO and Methanol | [Source 10] |
| Storage Conditions | Powder: -20°C for 2 years. In solvent: -80°C for 6 months. | [Source 10] |
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for a certified reference material like this compound provides assurance of its identity, purity, and concentration. The following is a representative example of the data that would be included in a typical CoA.
| Test | Specification | Result | Method |
| Identity (¹H-NMR, MS) | Conforms to structure | Conforms | Spectroscopic Methods |
| Purity (HPLC) | ≥98% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry |
| Concentration (in solution) | 100 µg/mL ± 5% | 100.2 µg/mL | Gravimetric Preparation/LC-MS/MS |
| Residual Solvents | ≤0.5% | <0.1% | Gas Chromatography |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
Experimental Protocols
This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cortodoxone and other related steroids in biological matrices.
General Workflow for Steroid Quantification in Serum using LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of steroids in serum, incorporating a deuterated internal standard like this compound.
Caption: General workflow for steroid quantification in serum using a deuterated internal standard.
Detailed Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., serum, plasma), calibrator, or quality control sample.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of this compound in methanol to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex each tube vigorously for 30 seconds.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides representative LC-MS/MS parameters for the analysis of Cortodoxone using this compound as an internal standard. Optimization is typically required for specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase to elute the analytes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cortodoxone) | e.g., m/z 347.2 -> 109.1 |
| MRM Transition (this compound) | e.g., m/z 352.2 -> 112.1 |
Signaling and Metabolic Pathways
Cortodoxone is an important intermediate in the steroidogenesis pathway, the biological process for the synthesis of steroid hormones from cholesterol.
Steroidogenesis Pathway
The following diagram illustrates the central role of Cortodoxone (11-Deoxycortisol) in the synthesis of glucocorticoids.
Caption: Simplified steroidogenesis pathway highlighting the synthesis of Cortisol from Cholesterol.
Alternative Metabolic Pathway of Cortodoxone
Under certain physiological or pathological conditions, such as 11β-hydroxylase (CYP11B1) deficiency, Cortodoxone can be shunted into an alternative pathway leading to the synthesis of androgens like androstenedione.
Caption: Alternative metabolic pathway of Cortodoxone to Androstenedione.[1]
References
Synthesis and Isotopic Purity of Cortodoxone-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Cortodoxone-d5 (11-Deoxycortisol-d5), a crucial internal standard for mass spectrometry-based bioanalytical assays. This document outlines the common synthetic strategies, detailed analytical methodologies for determining isotopic enrichment, and presents the available data in a structured format.
Introduction
Cortodoxone, also known as Reichstein's Substance S, is a steroid hormone and a key intermediate in the biosynthesis of cortisol.[1] Deuterium-labeled internal standards, such as this compound, are essential for accurate quantification of their unlabeled counterparts in complex biological matrices. The stability of the deuterium labels and the high isotopic purity are critical for the reliability of analytical methods. Commercially available this compound is typically labeled at the 2, 2, 4, 6, and 6 positions (pentadeuterated).[2]
Synthesis of this compound
The synthesis of this compound typically involves a base-catalyzed hydrogen-deuterium exchange reaction on the Cortodoxone molecule. The enolizable positions at C2, C4, and C6 are susceptible to deuteration under basic conditions in the presence of a deuterium source.
General Synthetic Workflow
The overall process for the synthesis of this compound can be summarized in the following workflow:
Experimental Protocol: Base-Catalyzed Deuteration
The following protocol is a general guideline for the synthesis of this compound and may require optimization.
-
Dissolution: Dissolve Cortodoxone in a deuterated solvent such as methanol-d4.
-
Reaction Initiation: Add a catalytic amount of a strong base, for instance, sodium methoxide.
-
Reaction: Stir the mixture at room temperature. The progress of the deuteration reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by neutralizing the base with a deuterated acid, such as DCl in D₂O, at a low temperature.
-
Extraction: The product is then extracted using a water-immiscible organic solvent. The organic layer should be washed with deuterated water to eliminate any residual base.
-
Drying and Concentration: The extracted organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using flash column chromatography to isolate this compound.
Isotopic Purity Assessment
The determination of isotopic purity is a critical step to ensure the quality of the deuterated standard. This involves quantifying the percentage of the desired deuterated species and identifying the presence of any lesser-deuterated or unlabeled molecules. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for a comprehensive analysis.
Analytical Workflow
The workflow for assessing the isotopic purity of a synthesized batch of this compound is outlined below:
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available this compound and a synthesized dideuterated analog.
| Parameter | This compound | Cortodoxone-d2 |
| Chemical Formula | C₂₁D₅H₂₅O₄ | C₂₁D₂H₂₈O₄ |
| Molecular Weight | 351.49 | 348.47 |
| Isotopic Purity (atom % D) | ≥ 98%[2] | 99.9% (as ²H₂)[3] |
| Chemical Purity | ≥ 98% (CP)[2] | Not Reported |
| Synthesis Yield | Not Reported | 35.6% |
Experimental Protocols for Purity Analysis
-
Derivatization: To enhance volatility for GC analysis, the steroid is derivatized. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
-
Injector: Operated in splitless mode for high sensitivity.
-
Oven Program: A temperature gradient is optimized to separate Cortodoxone from any impurities.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Data can be acquired in full scan mode to observe the complete mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis of specific isotopologues.
-
-
Data Analysis: The isotopic purity is determined by analyzing the relative intensities of the molecular ion peaks corresponding to the different isotopologues (d₀ to d₅).
-
¹H NMR Spectroscopy: This technique is used to confirm the positions of deuterium incorporation by observing the disappearance or reduction of proton signals at the labeled sites.
-
²H NMR Spectroscopy: This provides direct evidence of the presence and location of deuterium atoms in the molecule.
-
Quantitative NMR (qNMR): A combination of ¹H and ²H NMR can be used for the accurate determination of isotopic abundance.
Conclusion
The synthesis of this compound is achieved through a well-established base-catalyzed deuteration method. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is imperative to confirm the high isotopic and chemical purity required for its use as an internal standard in quantitative bioanalysis. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and analysis.
References
- 1. An isotope-dilution standard GC/MS/MS method for steroid hormones in water [pubs.usgs.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Cortodoxone-d5 Versus Non-Deuterated Cortodoxone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The primary physical difference between cortodoxone and cortodoxone-d5 is their molecular weight, owing to the replacement of five hydrogen atoms with deuterium atoms in the d5 variant. This mass difference is the cornerstone of its use as an internal standard in mass spectrometry. Other physicochemical properties are largely comparable.
| Property | Cortodoxone | This compound |
| Molecular Formula | C₂₁H₃₀O₄ | C₂₁H₂₅D₅O₄ |
| Molecular Weight | 346.46 g/mol | 351.52 g/mol |
| CAS Number | 152-58-9 | 1258063-56-7 |
| Synonyms | 11-Deoxycortisol, Cortexolone, Reichstein's Substance S | 11-Deoxycortisol-d5, Cortexolone-d5 |
The Impact of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium, a heavier and more stable isotope, can significantly influence the metabolic fate of a molecule. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), arises from the fact that the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate.
For cortodoxone, this implies that this compound may exhibit increased metabolic stability compared to the non-deuterated form, potentially leading to a longer biological half-life and altered pharmacokinetic profile. However, it is crucial to note that the extent of this effect depends on whether the deuterated positions are sites of major metabolic transformation.
Metabolic Pathways of Cortodoxone
Cortodoxone is a key player in the steroidogenesis pathway, primarily serving as the immediate precursor to cortisol. It is also implicated in an alternative pathway leading to the formation of androstenedione, a precursor to androgens. This alternative pathway becomes particularly significant in certain pathological conditions, such as 11β-hydroxylase deficiency.[1][4]
Steroidogenesis Pathway
The following diagram illustrates the central role of cortodoxone in the adrenal steroidogenesis pathway.
Alternative Androgen Precursor Pathway
Under conditions of impaired 11β-hydroxylase (CYP11B1) activity, the conversion of cortodoxone to cortisol is diminished. This leads to an accumulation of cortodoxone, which can then be shunted towards the production of androstenedione via the 17,20-lyase activity of CYP17A1.
Experimental Protocols
The quantification of cortodoxone in biological matrices is crucial for the diagnosis and management of various adrenal disorders, particularly congenital adrenal hyperplasia (CAH). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity. This compound is the preferred internal standard for these assays.
Representative Experimental Workflow for Cortodoxone Quantification
The following diagram outlines a typical workflow for the analysis of cortodoxone in serum or plasma using LC-MS/MS with this compound as an internal standard.
Detailed Methodology for Cortodoxone Quantification by LC-MS/MS
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge. The upper organic layer containing the steroids is then transferred and evaporated to dryness.
-
Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto a pre-conditioned SPE cartridge. After washing to remove interferences, the analytes are eluted with an appropriate solvent, which is then evaporated.
-
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid or ammonium formate, is employed for optimal separation.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both cortodoxone and this compound are monitored.
-
Cortodoxone: e.g., m/z 347.2 -> 109.1
-
This compound: e.g., m/z 352.2 -> 109.1
-
-
3. Data Analysis and Quantification:
-
The concentration of cortodoxone in the sample is determined by calculating the ratio of the peak area of the analyte (cortodoxone) to the peak area of the internal standard (this compound) and comparing this ratio to a standard curve generated from samples with known concentrations of cortodoxone.
Conclusion
This compound is a critical tool for the accurate quantification of its non-deuterated counterpart, cortodoxone, in biological samples. While direct comparative data on their biological activities are lacking, the principles of the kinetic isotope effect suggest that deuteration may enhance the metabolic stability of cortodoxone. The well-defined metabolic pathways of cortodoxone, particularly its roles in cortisol and androgen synthesis, underscore its clinical significance. The detailed experimental workflow and protocol provided herein offer a robust framework for researchers and clinicians engaged in the study and diagnosis of adrenal disorders. Further research into the direct comparative pharmacokinetics and receptor binding of cortodoxone and its deuterated analogue would be valuable to fully elucidate the biological implications of deuteration.
References
- 1. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11-Deoxycortisol-D5 (2,2,4,6,6-D5) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. An alternate pathway to androstenedione synthesis by human adrenals: evidence of a balance in 11 beta-hydroxylase and 17,20-lyase activities leading to androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cortodoxone-d5 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, particularly in the field of endocrinology and steroid analysis, precision and accuracy are paramount. The quantification of endogenous steroids provides a window into the functioning of various physiological and pathological processes. Cortodoxone, also known as 11-deoxycortisol, is a crucial steroid hormone and a key metabolic intermediate in the synthesis of cortisol.[1] Its accurate measurement is vital for diagnosing and monitoring disorders of the adrenal gland, such as congenital adrenal hyperplasia (CAH). To achieve the high sensitivity and specificity required for this, researchers and clinicians are increasingly turning to liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide delves into the application of Cortodoxone-d5, a stable isotope-labeled internal standard, in these advanced analytical methods.
Stable isotope-labeled standards are the gold standard in quantitative mass spectrometry.[2] this compound, being chemically identical to its endogenous counterpart but with a distinguishing mass difference due to the deuterium atoms, co-elutes chromatographically and experiences similar ionization and fragmentation. This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantification of Cortodoxone.
The Steroidogenesis Pathway and the Central Role of Cortodoxone
Cortodoxone is a pivotal steroid in the glucocorticoid synthesis pathway. It is formed from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase and is subsequently converted to cortisol by 11β-hydroxylase. Understanding this pathway is essential for interpreting steroid profiles in both healthy and diseased states.
The Gold Standard: this compound in LC-MS/MS Analysis
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. It allows for the most accurate and precise measurement of endogenous Cortodoxone levels in complex biological matrices such as serum and plasma.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of steroids using LC-MS/MS with an internal standard.
Experimental Protocols
Several methods have been developed for the simultaneous quantification of multiple steroids, including Cortodoxone, using deuterated internal standards. Below are summaries of common protocols.
Sample Preparation
The initial step in the analysis is the extraction of steroids from the biological matrix. The choice of method depends on the desired level of cleanliness and the specific requirements of the assay.
-
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[3][4] The supernatant containing the steroids is then further processed.
-
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of steroids from the aqueous sample into an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[5] This method provides a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. The sample is passed through a solid sorbent (e.g., C18) that retains the steroids, which are then eluted with an organic solvent.
Liquid Chromatography
Chromatographic separation is crucial for resolving Cortodoxone from other structurally similar steroids and potential interferences.
| Parameter | Typical Conditions |
| Column | Reversed-phase columns such as C18 or PFP (pentafluorophenyl) are commonly used. |
| Mobile Phase A | Typically water with a modifier like formic acid or ammonium formate. |
| Mobile Phase B | Acetonitrile or methanol, often with the same modifier as Mobile Phase A. |
| Gradient Elution | A gradient of increasing organic phase (Mobile Phase B) is used to elute the steroids based on their polarity. |
| Flow Rate | Generally in the range of 0.3-0.5 mL/min. |
| Column Temperature | Often maintained at around 40-45°C to ensure reproducible retention times. |
Mass Spectrometry
Tandem mass spectrometry provides the high selectivity and sensitivity needed for accurate quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Typical Settings |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), usually in positive ion mode. |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. |
Quantitative Data
The following tables summarize key quantitative parameters from various published methods for the analysis of Cortodoxone using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters for Cortodoxone and its Deuterated Internal Standard
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Cortodoxone (11-deoxycortisol) | 347.1 | 109.0 | 27 |
| Cortodoxone (11-deoxycortisol) | 347.1 | 97.0 | 25 |
| Cortodoxone-d2 (11-deoxycortisol-d2) | 349.1 | 109.0 | 27 |
| Cortodoxone-d2 (11-deoxycortisol-d2) | 349.1 | 97.0 | 25 |
Note: Data for Cortodoxone-d2 is presented as a close analogue to this compound. The fragmentation is expected to be identical.
Table 2: Performance Characteristics of LC-MS/MS Methods for Cortodoxone Analysis
| Lower Limit of Quantification (LLOQ) | Calibration Range | Matrix | Reference |
| 0.36 nmol/L | 0.72 - 289 nmol/L | Serum | |
| 0.25 ng/mL | 0.25 - 50.0 ng/mL | Serum | |
| 5 nmol/L | Not specified | Plasma | |
| 1.25 ng/mL (in-house QC) | Not specified | Serum/Plasma | |
| 5 pg/mL (in neat solution) | Not specified | Serum |
Conclusion
This compound is an indispensable tool in modern metabolic research, enabling the accurate and precise quantification of endogenous Cortodoxone by LC-MS/MS. Its use as an internal standard is critical for mitigating analytical variability, thereby ensuring the reliability of data in studies of steroid metabolism and the diagnosis of related disorders. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians seeking to implement robust and high-quality steroid analysis in their laboratories. The continued application of such advanced analytical techniques will undoubtedly further our understanding of the complex roles of steroids in health and disease.
References
- 1. longdom.org [longdom.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. labcorp.com [labcorp.com]
- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortodoxone-d5: A Stable Isotope-Labeled Internal Standard for Accurate Quantification of 11-Deoxycortisol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of steroid analysis, particularly in clinical and pharmaceutical research, the precise quantification of steroid hormones is paramount. 11-Deoxycortisol, also known as Cortodoxone, is a crucial steroid intermediate in the biosynthesis of cortisol. Its measurement is vital for the diagnosis and monitoring of various endocrine disorders, most notably congenital adrenal hyperplasia (CAH) resulting from 11β-hydroxylase or 21-hydroxylase deficiency.[1][2] Given the low physiological concentrations of 11-Deoxycortisol and the complexity of biological matrices, the use of a stable isotope-labeled internal standard is essential for achieving accurate and reliable results in mass spectrometric assays. Cortodoxone-d5, a deuterated analog of Cortodoxone, has emerged as the gold standard for this purpose. This technical guide provides a comprehensive overview of the application of this compound as an internal standard, including detailed experimental protocols and quantitative data.
Chemical and Physical Properties of this compound
This compound is a synthetic, deuterated form of Cortodoxone where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to the endogenous analyte but has a higher molecular weight, allowing for its differentiation by a mass spectrometer.
Table 1: Chemical and Physical Properties of this compound [1][3]
| Property | Value |
| Systematic Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
| Synonyms | 11-Deoxycortisol-d5, Cortexolone-d5, Reichstein's substance S-d5 |
| CAS Number | 1258063-56-7 |
| Molecular Formula | C₂₁H₂₅D₅O₄ |
| Molecular Weight | 351.49 g/mol |
This compound is commercially available as a certified reference material, typically as a solution in methanol at a concentration of 100 µg/mL.
Principle of Stable Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of stable isotope dilution mass spectrometry (SID-MS). This technique is widely regarded as the most accurate method for quantitative analysis. The core principle involves adding a known amount of the stable isotope-labeled standard (this compound) to the unknown sample containing the analyte (Cortodoxone) at the earliest stage of sample preparation.
The internal standard and the analyte behave identically during sample extraction, purification, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are detected as distinct molecular ions due to their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, effectively correcting for any analytical variability.
Application in Adrenal Steroidogenesis
The quantification of 11-Deoxycortisol is critical for understanding the adrenal steroidogenesis pathway. 11-Deoxycortisol is a key intermediate in the synthesis of cortisol from cholesterol. A deficiency in the enzyme 11β-hydroxylase leads to an accumulation of 11-Deoxycortisol, which can then be shunted towards the production of androgens, leading to the clinical manifestations of congenital adrenal hyperplasia.
Experimental Protocols
The following sections detail a synthesized experimental protocol for the quantification of 11-Deoxycortisol in human plasma using this compound as an internal standard, based on common practices in published LC-MS/MS methods.
Workflow for 11-Deoxycortisol Quantification
Sample Preparation
a) Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (for LLE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or HRP)
-
Deionized water
-
Formic acid
b) Internal Standard Spiking:
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add a precise volume (e.g., 25 µL) of the this compound internal standard working solution. The final concentration of the internal standard should be appropriate for the expected range of the analyte.
c) Extraction Method 1: Solid-Phase Extraction (SPE)
-
Protein Precipitation: Add 750 µL of acetonitrile (containing the internal standard if not added previously) to the plasma sample. Vortex for 1 minute and centrifuge at high speed for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
d) Extraction Method 2: Liquid-Liquid Extraction (LLE)
-
Protein Precipitation: Add a precipitating agent like acetonitrile or zinc sulfate to the plasma sample containing the internal standard.
-
Extraction: Add an immiscible organic solvent such as methyl tert-butyl ether (MTBE) to the sample. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with a lower percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for equilibration. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 - 50 µL |
b) Mass Spectrometry (MS) Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Collision Energy | Optimized for each transition |
Table 2: Exemplary MRM Transitions for 11-Deoxycortisol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 11-Deoxycortisol | 347.3 | 97.0 (Quantifier) |
| 347.3 | 109.0 (Qualifier) | |
| This compound | 352.3 | 100.0 (Quantifier) |
| 352.3 | 113.0 (Qualifier) |
Quantitative Data and Method Validation
A robust LC-MS/MS method for the quantification of 11-Deoxycortisol using this compound should be thoroughly validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters for 11-Deoxycortisol Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.36 - 5 nmol/L |
| Intra-assay Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal and compensated for by the internal standard |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 11-Deoxycortisol in biological matrices. Its use in stable isotope dilution LC-MS/MS assays provides the reliability and sensitivity required for clinical diagnostics, pharmaceutical research, and drug development. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and scientists to develop and validate robust analytical methods for this critical steroid hormone. The continued application of this compound will undoubtedly contribute to a better understanding and management of endocrine disorders related to adrenal steroidogenesis.
References
- 1. 11-Deoxycortisol-D5 (2,2,4,6,6-D5) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H30O4 | CID 71310746 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Quintessential Role of Cortodoxone-d5 in High-Precision Steroid Hormone Profiling
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of endocrinology and pharmaceutical development, the precise quantification of steroid hormones is paramount. Steroid profiling provides critical insights into the functionality of the adrenal glands, gonads, and placenta, and is instrumental in the diagnosis and management of a spectrum of endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity over traditional immunoassays.[1] At the heart of this advanced analytical technique lies the use of stable isotope-labeled internal standards, with Cortodoxone-d5 being a key player for the accurate measurement of its unlabeled counterpart, Cortodoxone (also known as 11-Deoxycortisol).
This compound is a deuterated form of Cortodoxone, meaning five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[2] This subtle alteration in mass does not significantly change the chemical and physical properties of the molecule, allowing it to mimic the behavior of the endogenous analyte during sample preparation and analysis. However, it is readily distinguishable by the mass spectrometer, making it an ideal internal standard.[2] The primary role of this compound is to correct for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and reliability of quantitative results.[3]
This technical guide delves into the critical function of this compound in steroid hormone profiling, providing detailed experimental protocols, quantitative data, and a visual representation of the associated biological pathways and analytical workflows.
Quantitative Data for Steroid Profiling
The use of this compound as an internal standard is integral to the sensitive and accurate quantification of 11-Deoxycortisol and other steroid hormones by LC-MS/MS. The following tables summarize typical mass spectrometry parameters and performance data for the analysis of 11-Deoxycortisol using its deuterated internal standard.
Table 1: Mass Spectrometry Parameters for 11-Deoxycortisol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| 11-Deoxycortisol | 347.1 | 109.0 | 27 |
| 11-Deoxycortisol (Qualifier) | 347.1 | 97.0 | 25 |
| this compound | 351.5 | Not specified | Not specified |
Note: Specific collision energies and product ions may vary depending on the instrument and analytical method.
Table 2: Typical Performance of an LC-MS/MS Method for 11-Deoxycortisol
| Parameter | Typical Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L[4] |
| Upper Limit of Quantification (ULOQ) | 289.0 nmol/L |
| Intra-assay Precision (CV) | <5% |
| Inter-assay Precision (CV) | <10% |
| Recovery | 87-101% |
Experimental Protocols
The following is a generalized protocol for the extraction and analysis of steroid hormones from human serum using this compound as an internal standard. This protocol is a composite of commonly employed techniques in the field.
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Objective: To remove proteins and interfering substances from the serum sample and to isolate the steroid hormones.
-
Procedure:
-
To a 250 µL aliquot of serum, add 750 µL of acetonitrile containing the deuterated internal standard mix, including this compound.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.
-
Vortex for 5 minutes to extract the steroids into the organic layer.
-
Carefully remove the upper organic layer (ethyl acetate) and transfer it to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).
-
2. LC-MS/MS Analysis
-
Objective: To separate the steroid hormones chromatographically and detect them by mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is typically used for steroid separation.
-
Mobile Phases: The mobile phases usually consist of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an additive like formic acid to improve ionization.
-
Gradient Elution: A gradient elution is employed, where the proportion of the organic solvent is gradually increased over time to elute the steroids based on their polarity.
-
-
Mass Spectrometry Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte and its internal standard.
-
Visualizing the Role of this compound
Steroidogenesis Pathway
Cortodoxone (11-Deoxycortisol) is a crucial intermediate in the adrenal synthesis of cortisol. A deficiency in the enzyme 11β-hydroxylase (CYP11B1) leads to an accumulation of 11-Deoxycortisol, which is a key diagnostic marker for certain forms of congenital adrenal hyperplasia (CAH).
Caption: Simplified steroidogenesis pathway highlighting the position of 11-Deoxycortisol.
Analytical Workflow for Steroid Profiling
The use of this compound is a critical step in the analytical workflow to ensure accurate quantification.
References
Cortodoxone-d5: A Technical Guide for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortodoxone-d5 is the deuterium-labeled form of cortodoxone, an endogenous glucocorticoid steroid hormone. Also known as 11-Deoxycortisol-d5, it serves as a crucial internal standard and tracer in pharmacokinetic and metabolic studies due to its mass shift from the unlabeled form.[1] This technical guide provides an in-depth overview of the applications of this compound in both in vitro and in vivo research, focusing on its biological roles, relevant signaling pathways, and experimental methodologies. The biological activities and pathways described for cortodoxone are directly applicable to the studies involving this compound as a research tool.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C21H25D5O4 |
| Molecular Weight | 351.5 g/mol [2] |
| CAS Number | 1258063-56-7[1] |
| Synonyms | 11-Deoxycortisol-d5, Cortexolone-d5, Reichstein's substance S-d5[1] |
Biological Activity and Mechanism of Action
Cortodoxone is a metabolic intermediate in the steroidogenesis pathway, specifically in the synthesis of cortisol from cholesterol.[3] It is synthesized from 17α-hydroxyprogesterone via the action of the enzyme 21-hydroxylase and is subsequently converted to cortisol by 11β-hydroxylase. While it possesses some glucocorticoid activity, it is less potent than cortisol. Interestingly, cortodoxone also acts as a glucocorticoid antagonist.
In vitro studies have demonstrated that cortodoxone can regulate T cell proliferation and activation. In vivo, administration of cortodoxone has been shown to increase the activity of tryptophan oxygenase (TO) and stimulate the secretion of corticosterone.
Signaling Pathways
Cortisol Synthesis Pathway
Cortodoxone is a key intermediate in the adrenal synthesis of cortisol. This pathway is fundamental to the body's stress response and regulation of metabolism.
References
A Technical Guide to Cortodoxone-d5: Commercial Sourcing, Pricing, and Application in Steroid Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cortodoxone-d5 (11-Deoxycortisol-d5), a deuterated analog of the endogenous steroid Cortodoxone. This document details its commercial availability and pricing, and presents a comprehensive experimental protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for steroid analysis, particularly in the context of newborn screening for congenital adrenal hyperplasia (CAH). Additionally, relevant metabolic pathways involving Cortodoxone are illustrated.
Commercial Suppliers and Pricing of this compound
This compound is available from several commercial suppliers, primarily as a certified reference material or for research use. The pricing can vary based on the supplier, quantity, and whether it is supplied as a solid or in a solution. Below is a summary of commercially available options.
| Supplier | Product Name | CAS Number | Catalog Number (Example) | Quantity | Price (USD) | Notes |
| Sigma-Aldrich (Cerilliant®) | 11-Deoxycortisol-D5 (2,2,4,6,6-D5) solution | 1258063-56-7 | D-078 | 1 mL (100 µg/mL in Methanol) | $290.25 (List Price: $387.00)[1] | Certified reference material.[1][2] |
| MedchemExpress | This compound | 1258063-56-7 | HY-77839S | 1 mg, 5 mg | Request Quote | For research use only. |
| DC Chemicals | This compound | 1258063-56-7 | - | - | Request Quote | For research use only.[3] |
| GlpBio | 11-Deoxycortisol-[D5] | 1258063-56-7 | - | - | Request Quote | For research use only. |
Note: Prices are subject to change and may vary based on institutional agreements and location. It is recommended to contact the suppliers directly for the most current pricing and availability.
Experimental Protocol: Use of this compound as an Internal Standard for Newborn Screening of Congenital Adrenal Hyperplasia by LC-MS/MS
This compound is a critical internal standard for the quantification of 11-deoxycortisol and other steroids in biological matrices, such as dried blood spots (DBS), due to its similar chemical and physical properties to the unlabeled analyte, which helps to correct for matrix effects and variations in sample processing and instrument response. The following is a synthesized, detailed protocol for the analysis of steroids in DBS for newborn screening of CAH using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for all analytes (e.g., 17α-hydroxyprogesterone, androstenedione, cortisol, 21-deoxycortisol, 11-deoxycortisol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Dried blood spot collection cards (e.g., Whatman 903)
-
96-well plates
-
Solid Phase Extraction (SPE) cartridges or plates (optional, for sample cleanup)
Preparation of Internal Standard Working Solution
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with an appropriate solvent (e.g., methanol or a mixture of methanol and water) to a final concentration suitable for the assay (e.g., 50 ng/mL). The optimal concentration should be determined during method development and validation.
Sample Preparation from Dried Blood Spots
-
Punch a 3 mm disc from the dried blood spot sample into a 96-well plate.
-
To each well, add a fixed volume (e.g., 100 µL) of the internal standard working solution containing this compound.
-
Gently agitate the plate for a set period (e.g., 30-60 minutes) to allow for the extraction of the steroids from the blood spot into the solvent.
-
After extraction, centrifuge the plate to pellet the paper disc.
-
Transfer the supernatant to a new 96-well plate for analysis. Depending on the sensitivity and selectivity of the LC-MS/MS system, a solvent evaporation and reconstitution step in a mobile phase-compatible solvent may be necessary.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed to separate the steroids. An example gradient is as follows:
-
0-1 min: 30% B
-
1-5 min: Gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 30% B
-
6.1-8 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for these steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for the analytes and the internal standard need to be optimized on the specific mass spectrometer being used.
-
Example MRM transitions:
-
11-deoxycortisol: The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment.
-
This compound: The precursor ion will be [M+5+H]+, and the product ion will be a corresponding fragment.
-
-
-
The collision energy and other MS parameters should be optimized for each analyte and the internal standard to achieve maximum sensitivity.
-
Data Analysis and Quantification
-
The concentration of the endogenous steroid is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
The concentration of the analyte in the unknown samples is then calculated from the calibration curve.
Signaling and Metabolic Pathways
Cortodoxone (11-deoxycortisol) is a key intermediate in the steroidogenesis pathway, specifically in the synthesis of cortisol. It is also implicated in an alternative pathway for the synthesis of androstenedione, particularly when the primary cortisol synthesis pathway is impaired.
Steroidogenesis Pathway from Cholesterol to Cortisol
The following diagram illustrates the primary pathway for cortisol synthesis, highlighting the position of Cortodoxone.
Caption: Simplified steroidogenesis pathway from cholesterol to cortisol.
Newborn Screening Workflow for Congenital Adrenal Hyperplasia
The use of this compound is integral to the second-tier testing in newborn screening programs for CAH. The following diagram outlines the general workflow.
References
Methodological & Application
Application Note: High-Throughput Analysis of Plasma Steroids Using Cortodoxone-d5 as an Internal Standard
Introduction
The accurate quantification of steroid hormones in plasma is crucial for diagnosing and managing a variety of endocrine disorders, as well as in drug development for monitoring therapeutic efficacy and safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and ability for multiplexing.[1][2][3] The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in sample preparation and instrument response.[4] Cortodoxone-d5 (11-Deoxycortisol-d5) is a deuterated analog of Cortodoxone (11-Deoxycortisol) and serves as an excellent internal standard for the quantification of a panel of corticosteroids and their precursors.[4] This application note provides a detailed protocol for the preparation of plasma samples for the analysis of multiple steroids using this compound as an internal standard.
Principle
This method involves the extraction of steroids from human plasma via protein precipitation followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This compound is added at the beginning of the sample preparation process to account for any analyte loss during extraction and to correct for matrix-induced ionization suppression or enhancement in the mass spectrometer. The extracted and reconstituted samples are then analyzed by LC-MS/MS.
Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes)
-
This compound (Internal Standard)
-
Reference standards for all steroids to be analyzed
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate solution (50 mg/mL in water)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates
Experimental Protocols
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction (LLE)
This protocol is a robust method for extracting a broad range of steroids from plasma.
1. Sample Preparation:
- Thaw plasma samples on ice.
- Vortex samples to ensure homogeneity.
2. Internal Standard Spiking:
- To 200 µL of plasma in a polypropylene tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
- Vortex briefly.
3. Protein Precipitation:
- Add 1 mL of a cold solution of Methanol/Zinc Sulfate (80:20, v/v) to each sample.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 4000 x g for 10 minutes at 4°C.
4. Liquid-Liquid Extraction:
- Transfer the supernatant to a clean tube.
- Add 1 mL of methyl tert-butyl ether (MTBE).
- Vortex for 2 minutes.
- Centrifuge at 2000 x g for 5 minutes to separate the layers.
- Freeze the aqueous (lower) layer by placing the tubes in a freezer at -80°C for 15 minutes.
- Decant the organic (upper) layer containing the steroids into a new tube.
5. Evaporation and Reconstitution:
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of 50:50 Methanol/Water.
- Vortex to dissolve the residue.
- Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol offers a cleaner extract, which can be beneficial for reducing matrix effects.
1. Sample Preparation and Internal Standard Spiking:
- To 100 µL of plasma, add 20 µL of the this compound internal standard working solution and 400 µL of water.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading:
- Load the diluted plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 0.1 mL/min.
4. Washing:
- Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove interfering lipids.
5. Elution:
- Elute the steroids with 1 mL of ethyl acetate.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
- Reconstitute the residue in 100 µL of 50:50 Methanol/Water.
- Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Cortisol | 11-Deoxycortisol | Aldosterone | Androstenedione |
| Linearity Range (ng/mL) | 1.00 - 923 | 0.01 - 9.0 | 0.05 - 5.0 | 0.03 - 7.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 0.01 | 0.05 | 0.03 |
| Intra-assay Precision (%CV) | < 14.0% | < 10% | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15.0% | < 10% | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% | 90-110% |
| Extraction Recovery (%) | 87–101% | 87–101% | 87–101% | 87–101% |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions. Data synthesized from multiple sources.
Visualizations
Diagram 1: Experimental Workflow for LLE Sample Preparation
Caption: Workflow for plasma steroid extraction using LLE.
Diagram 2: Steroid Biosynthesis Pathway
Caption: Simplified steroid biosynthesis pathway.
Conclusion
The protocols described provide a reliable and robust framework for the quantification of a panel of steroids in human plasma using this compound as an internal standard. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in both clinical research and drug development settings. The choice between LLE and SPE will depend on the specific requirements of the assay, including the desired level of sample cleanup and throughput. Both methods, when coupled with LC-MS/MS, offer excellent sensitivity and specificity for comprehensive steroid profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Quantitative Analysis of Cortodoxone in Human Plasma using Liquid-Liquid Extraction with Cortodoxone-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortodoxone (11-Deoxycortisol) is a steroid hormone that serves as a key metabolic intermediate in the synthesis of cortisol.[1] The accurate quantification of cortodoxone in biological matrices is crucial for clinical research related to endocrine function and in the diagnosis of disorders such as congenital adrenal hyperplasia.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for steroid analysis due to its high sensitivity and selectivity.[3][4] A robust sample preparation method is essential for accurate and precise LC-MS/MS analysis.[5] This application note details a liquid-liquid extraction (LLE) protocol for the quantitative analysis of cortodoxone in human plasma, utilizing its stable isotope-labeled analog, Cortodoxone-d5, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and procedural variations.
Experimental Workflow
The following diagram illustrates the major steps in the liquid-liquid extraction workflow for cortodoxone analysis.
Caption: Liquid-Liquid Extraction Workflow for Cortodoxone Analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of corticosteroids using LLE followed by LC-MS/MS. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025–0.500 ng/mL |
| Accuracy (Bias) | -10.1% to 5.8% |
| Precision (%RSD) | 8.1% to 18.1% |
| Extraction Recovery | 73.5% to 111.9% |
Experimental Protocol
This protocol describes the liquid-liquid extraction of cortodoxone from human plasma.
1. Materials and Reagents
-
Cortodoxone analytical standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, dichloromethane (DCM), and isopropanol (IPA)
-
Formic acid
-
Human plasma (blank)
-
Calibrators and Quality Control (QC) samples
-
Glass test tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of cortodoxone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the cortodoxone primary stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
3. Sample Preparation and Extraction
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs at room temperature.
-
Aliquoting: Pipette 200 µL of each sample, calibrator, and QC into separate glass test tubes.
-
Internal Standard Spiking: Add a specified volume (e.g., 20 µL) of the this compound working solution to each tube, except for blank samples.
-
Vortexing: Briefly vortex mix each tube for approximately 10 seconds.
-
Protein Precipitation & Extraction:
-
Add 1 mL of extraction solvent (e.g., a 90:10 v/v mixture of dichloromethane and isopropanol) to each tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new set of clean glass tubes, avoiding the aqueous layer and any precipitated proteins.
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as a 50:50 mixture of mobile phase A and mobile phase B (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex briefly to ensure the residue is fully dissolved.
-
-
Transfer for Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the corticosteroids. The specific gradient should be optimized for the separation of cortodoxone from other endogenous components.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific MRM transitions for cortodoxone and this compound should be optimized.
Signaling Pathway (Steroidogenesis)
The following diagram illustrates the simplified steroidogenesis pathway highlighting the position of cortodoxone as a precursor to cortisol.
Caption: Simplified Steroidogenesis Pathway.
References
- 1. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 2. 11-Deoxycortisol-D5 (2,2,4,6,6-D5) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 5. benchchem.com [benchchem.com]
Application Note: Quantification of 11-deoxycortisol in Human Serum and Plasma by LC-MS/MS using Cortodoxone-d5
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 11-deoxycortisol in human serum and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs Cortodoxone-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol provides comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for researchers and clinicians in endocrinology and drug development, particularly for studies involving congenital adrenal hyperplasia (CAH), Cushing's syndrome, and the assessment of the hypothalamic-pituitary-adrenal (HPA) axis function, such as in metyrapone testing.[1][2][3][4][5]
Introduction
11-deoxycortisol, also known as cortodoxone or Reichstein's Substance S, is a steroid hormone that serves as a direct precursor to cortisol in the adrenal steroidogenesis pathway. The conversion of 11-deoxycortisol to cortisol is catalyzed by the enzyme 11β-hydroxylase. In conditions such as 11β-hydroxylase deficiency, a form of congenital adrenal hyperplasia, the impaired conversion leads to an accumulation of 11-deoxycortisol in circulation. Therefore, the accurate quantification of 11-deoxycortisol is a critical diagnostic tool. Furthermore, the metyrapone test, which pharmacologically inhibits 11β-hydroxylase, is used to assess the HPA axis reserve by measuring the resultant increase in 11-deoxycortisol levels.
LC-MS/MS has emerged as the preferred method for steroid hormone analysis due to its superior sensitivity, specificity, and ability to multiplex, overcoming the limitations of traditional immunoassays. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable quantification.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are paramount for accurate results.
-
Specimen Type: Serum or plasma.
-
Collection: A morning (8 a.m.) specimen is preferred. For serum, collect blood in a red-top or serum separator tube. For plasma, use EDTA or heparin collection tubes.
-
Processing: Centrifuge the blood sample to separate serum or plasma from the cells within 45 minutes of collection. Transfer the supernatant to a clean, labeled polypropylene tube.
-
Storage: Samples can be stored refrigerated at 2-8°C for up to one week or frozen at -20°C or lower for long-term stability.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is designed for the efficient extraction of 11-deoxycortisol from serum or plasma.
-
Aliquoting: In a clean microcentrifuge tube, add 250 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 750 µL of acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of clean tubes.
-
Liquid-Liquid Extraction: To the supernatant, add 1 mL of ethyl acetate and 300 µL of deionized water. Vortex for 5 minutes.
-
Phase Separation: Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the analysis of 11-deoxycortisol. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). |
| Mobile Phase A | Deionized water with 0.1% formic acid. |
| Mobile Phase B | Methanol with 0.1% formic acid. |
| Gradient Elution | A gradient program is typically used to ensure the separation of 11-deoxycortisol from other endogenous steroids. An example gradient is starting at 35% B, increasing to 80% B over 15 minutes. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 10-20 µL. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | 11-deoxycortisol: 347.1 > 109.0 (Quantifier), 347.1 > 97.0 (Qualifier). This compound: Optimized based on the specific deuteration pattern. A common transition would be approximately 352.1 > 112.0. |
| Collision Energy | Optimized for each transition to achieve maximum signal intensity. |
| Source Temperature | 500°C (for APCI). |
| Capillary Temperature | 400°C (for APCI). |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for 11-deoxycortisol.
Table 1: Calibration Curve and Limits of Quantification
| Parameter | Typical Value |
| Calibration Range | 0.72 - 289 nmol/L. |
| Linearity (r²) | > 0.99. |
| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L. |
Table 2: Precision and Accuracy
| Parameter | Acceptance Criteria |
| Intra-assay Precision (%CV) | < 15%. |
| Inter-assay Precision (%CV) | < 15%. |
| Accuracy (% Recovery) | 85 - 115%. |
Visualizations
Steroidogenesis Pathway
The following diagram illustrates the position of 11-deoxycortisol in the adrenal steroidogenesis pathway.
Caption: Simplified adrenal steroidogenesis pathway highlighting the synthesis of cortisol.
Experimental Workflow
The diagram below outlines the major steps in the analytical procedure for the quantification of 11-deoxycortisol.
Caption: Workflow for the quantification of 11-deoxycortisol.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 11-deoxycortisol in human serum and plasma. The use of this compound as an internal standard ensures the accuracy and precision required for clinical research and diagnostic applications. This detailed protocol serves as a valuable resource for laboratories involved in steroid hormone analysis.
References
- 1. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 2. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 3. labcorp.com [labcorp.com]
- 4. labcorp.com [labcorp.com]
- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cortodoxone-d5 in the Diagnosis of Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in specific enzymes involved in the steroidogenesis pathway. The most common form is 21-hydroxylase deficiency, but other enzyme deficiencies, such as 11β-hydroxylase deficiency, also contribute to the incidence of CAH. The diagnosis of 11β-hydroxylase deficiency is marked by the accumulation of 11-deoxycortisol (cortodoxone) and deoxycorticosterone.
Accurate and timely diagnosis of CAH is critical, particularly in newborns, to prevent life-threatening adrenal crises. While immunoassays for 17-hydroxyprogesterone (17-OHP) are common for initial screening, they suffer from a high rate of false-positive results. Consequently, second-tier testing using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for confirming CAH diagnosis. This method allows for the simultaneous and specific quantification of a panel of steroids, including cortodoxone, providing a more accurate diagnostic profile. The use of stable isotope-labeled internal standards, such as Cortodoxone-d5, is essential for the accuracy and precision of these LC-MS/MS assays.
These application notes provide a comprehensive overview of the use of this compound in the LC-MS/MS-based diagnosis of CAH, including detailed protocols and performance data.
Signaling Pathways in Congenital Adrenal Hyperplasia
The steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones. In CAH, a deficiency in a specific enzyme disrupts this pathway, leading to a deficiency of downstream hormones and an accumulation of upstream precursors.
Caption: Simplified steroidogenesis pathway highlighting key enzymes deficient in CAH.
Quantitative Data Presentation
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of cortodoxone and other key steroids in the diagnosis of CAH. These methods typically employ this compound or other deuterated analogs as internal standards to ensure high accuracy and precision.
Table 1: Linearity and Lower Limits of Quantification (LLOQ) of Steroids in Dried Blood Spots (DBS)
| Steroid | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 11-Deoxycortisol (Cortodoxone) | 0.5 - 500 | 0.5 | [1] |
| 0.5 - 50.0 | 0.2 | [2] | |
| 17-OH Progesterone (17-OHP) | 1.0 - 500 | 1.0 | [1] |
| 0.5 - 50.0 | 0.3 | [2] | |
| 21-Deoxycortisol | 1.0 - 500 | 1.0 | [1] |
| 0.5 - 50.0 | 0.3 | ||
| Androstenedione | 0.5 - 500 | 0.5 | |
| 0.5 - 50.0 | 0.2 | ||
| Cortisol | 1.0 - 500 | 1.0 | |
| 1.0 - 100 | 0.1 |
Table 2: Precision of LC-MS/MS Methods for Steroid Analysis in DBS
| Steroid | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 11-Deoxycortisol (Cortodoxone) | ≤ 9.3 | ≤ 9.3 | |
| 0.7 - 7.7 | 0.7 - 7.7 | ||
| 17-OH Progesterone (17-OHP) | ≤ 9.3 | ≤ 9.3 | |
| 0.7 - 7.7 | 0.7 - 7.7 | ||
| 21-Deoxycortisol | ≤ 9.3 | ≤ 9.3 | |
| 0.7 - 7.7 | 0.7 - 7.7 | ||
| Androstenedione | ≤ 9.3 | ≤ 9.3 | |
| 0.7 - 7.7 | 0.7 - 7.7 | ||
| Cortisol | ≤ 9.3 | ≤ 9.3 | |
| 0.7 - 7.7 | 0.7 - 7.7 |
Experimental Protocols
The following section details a typical experimental workflow for the analysis of cortodoxone and other steroids from dried blood spots using LC-MS/MS with this compound as an internal standard.
Caption: General workflow for steroid analysis in DBS by LC-MS/MS.
Protocol: Quantification of Cortodoxone in Dried Blood Spots by LC-MS/MS
1. Materials and Reagents
-
Cortodoxone and this compound analytical standards
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Dried blood spot (DBS) cards
-
96-well plates
-
Solid-phase extraction (SPE) cartridges or plates (e.g., Oasis MAX)
-
Plate shaker
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of Cortodoxone and this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of Cortodoxone into a steroid-free matrix (e.g., charcoal-stripped serum spotted onto DBS cards).
-
Prepare a working internal standard solution containing this compound at a fixed concentration.
3. Sample Preparation
-
Punch two 3 mm discs from the dried blood spot sample into a 96-well plate.
-
Add 150 µL of the internal standard working solution to each well.
-
Shake the plate for 5 minutes.
-
Dilute the samples with water.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE plate with methanol.
-
Load the diluted sample supernatant onto the SPE plate.
-
Wash the plate with 1% (v/v) ammonia in 10% (v/v) acetonitrile (aqueous).
-
Elute the steroids with 70% acetonitrile.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase, such as 50% methanol.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., CORTECS C18, 2.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.05 mM Ammonium fluoride in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate cortodoxone from other steroids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10 - 25 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cortodoxone: Monitor appropriate precursor to product ion transitions (e.g., m/z 347.2 -> 109.1)
-
This compound: Monitor appropriate precursor to product ion transitions (e.g., m/z 352.2 -> 109.1)
-
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of Cortodoxone to this compound against the concentration of the calibration standards.
-
Determine the concentration of Cortodoxone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the diagnosis of Congenital Adrenal Hyperplasia, specifically 11β-hydroxylase deficiency. The high specificity and sensitivity of this technique significantly reduce the false-positive rates associated with traditional immunoassay screening methods. The detailed protocols and compiled quantitative data presented in these application notes serve as a valuable resource for clinical and research laboratories involved in steroid analysis and the diagnosis of endocrine disorders. The continued development and application of such advanced analytical methods are crucial for improving patient care and outcomes in CAH.
References
Application Notes and Protocols for the Use of Cortodoxone-d5 in Cushing's Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortodoxone, also known as 11-deoxycortisol, is a crucial steroid intermediate in the adrenal synthesis of cortisol.[1][2] Its measurement is of significant diagnostic value in assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in the context of Cushing's syndrome.[3][4][5] Cortodoxone-d5 is a deuterated form of cortodoxone, which serves as an ideal internal standard for quantitative analysis by mass spectrometry. The use of stable isotope-labeled internal standards like this compound is critical for minimizing analytical variability and improving the accuracy and precision of steroid hormone measurements in complex biological matrices such as serum and plasma.
These application notes provide detailed protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cortodoxone in Cushing's syndrome research. This includes applications in steroid profiling and in conjunction with provocative functional tests like the metyrapone stimulation test.
Data Presentation: Quantitative Parameters for LC-MS/MS Analysis
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of cortodoxone using this compound as an internal standard. These values are illustrative and may require optimization for specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Optimized for steroid separation (e.g., 40-95% B over 5-10 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flow Rates | Optimized for specific instrument |
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortodoxone | 347.2 | 109.1 | 25 - 35 |
| Cortodoxone (Quantifier) | 347.2 | 97.1 | 20 - 30 |
| This compound (Internal Standard) | 352.2 | 112.1 | 25 - 35 |
| This compound (Qualifier) | 352.2 | 100.1 | 20 - 30 |
Table 3: Assay Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of Serum Cortodoxone using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the accurate quantification of cortodoxone in human serum samples.
Materials:
-
Cortodoxone analytical standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Human serum samples (patient or control)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., zinc sulfate/methanol)
-
96-well collection plates or autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex briefly.
-
Option A: Protein Precipitation:
-
Add 300 µL of cold acetonitrile or a solution of zinc sulfate in methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well.
-
-
Option B: Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the steroids with an appropriate solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50 v/v).
-
Vortex and transfer to an autosampler vial or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Inject the reconstituted samples.
-
Acquire data in MRM mode for both cortodoxone and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of cortodoxone and this compound.
-
Calculate the ratio of the peak area of cortodoxone to the peak area of this compound.
-
Construct a calibration curve using known concentrations of cortodoxone analytical standard spiked into a steroid-free matrix (e.g., charcoal-stripped serum) and the same concentration of this compound internal standard.
-
Determine the concentration of cortodoxone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Metyrapone Stimulation Test for Investigating Adrenal Enzyme Function
The metyrapone test is a dynamic functional test used to assess the HPA axis by blocking the final step of cortisol synthesis. Metyrapone inhibits the 11β-hydroxylase enzyme, leading to a decrease in cortisol and a compensatory increase in its precursor, 11-deoxycortisol (cortodoxone), in individuals with a healthy pituitary-adrenal axis. This test is valuable in the differential diagnosis of Cushing's syndrome.
Procedure:
-
Baseline Sample Collection:
-
Collect a baseline blood sample at 8:00 AM for the measurement of serum cortisol and cortodoxone.
-
-
Metyrapone Administration:
-
Administer metyrapone orally. A common protocol involves a single midnight dose of 30 mg/kg.
-
-
Post-Metyrapone Sample Collection:
-
Collect a second blood sample the following morning at 8:00 AM.
-
-
Steroid Quantification:
-
Process both the baseline and post-metyrapone serum samples for the quantification of cortisol and cortodoxone using the LC-MS/MS protocol described in Protocol 1, with this compound as the internal standard for cortodoxone measurement.
-
-
Interpretation of Results in a Research Context:
-
Normal Response: A significant increase in serum cortodoxone levels (e.g., >7 µg/dL or >202 nmol/L) and a decrease in serum cortisol indicate a normal response of the HPA axis.
-
Cushing's Disease (Pituitary Adenoma): An exaggerated increase in cortodoxone levels is often observed due to the pituitary tumor's continued secretion of ACTH.
-
Ectopic ACTH Syndrome or Adrenal Tumors: A blunted or absent cortodoxone response is typical, as the autonomous ACTH or cortisol secretion is not responsive to the drop in cortisol levels.
-
Mandatory Visualizations
Caption: Adrenal Steroidogenesis Pathway.
Caption: Metyrapone Stimulation Test Workflow.
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lab Dictionary | View [forms.uhn.ca]
- 3. Glucocorticoid Therapy and Cushing Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 4. UpToDate 2018 [doctorabad.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Multi-Steroid Analysis Using Cortodoxone-d5 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of a panel of key steroid hormones in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs Cortodoxone-d5 as an internal standard to ensure accuracy and precision in the analysis of endogenous steroids. This method is suitable for clinical research, drug development, and other applications requiring reliable steroid profiling.
Introduction
The analysis of steroid hormones is crucial in diagnosing and monitoring a wide range of endocrine disorders, as well as in pharmaceutical research.[1][2] Steroids play a vital role in numerous physiological processes, and their circulating concentrations are often indicative of health status. Traditional immunoassays for steroid measurement can suffer from cross-reactivity and matrix effects, leading to inaccurate results.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity, sensitivity, and multiplexing capabilities.[1][4]
A key aspect of quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variations during sample preparation and analysis. This compound, a deuterated form of Cortodoxone (11-deoxycortisol), is an ideal internal standard for multi-steroid panels. Its structural similarity to a range of endogenous steroids ensures comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the simultaneous analysis of 10 steroids in human serum using this compound as an internal standard.
Materials and Methods
Reagents and Materials
-
Analytes: Cortisol, Cortisone, 11-Deoxycortisol, Aldosterone, Corticosterone, Androstenedione, Testosterone, Progesterone, 17α-Hydroxyprogesterone, and Dehydroepiandrosterone (DHEA).
-
Internal Standard: this compound.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.
-
Sample Matrix: Steroid-free human serum.
-
Equipment:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Analytical balance.
-
Centrifuge.
-
Vortex mixer.
-
Pipettes and tips.
-
96-well plates.
-
Experimental Protocols
2.2.1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Individually dissolve each steroid standard and this compound in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Mixture (1 µg/mL): Combine appropriate volumes of each steroid stock solution and dilute with methanol to create a mixed working standard solution of 1 µg/mL for each analyte.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard mixture into steroid-free serum to achieve final concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in steroid-free serum in the same manner as the calibration standards.
2.2.2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Methanol with 0.1% Formic Acid).
2.2.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 10% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for each analyte and the internal standard should be optimized for the specific instrument used.
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of 10 steroids in human serum. The use of this compound as an internal standard ensured high accuracy and precision across the analytical range.
Quantitative Performance
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. A summary of the quantitative data is presented in Table 1.
| Analyte | Retention Time (min) | Calibration Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Aldosterone | 4.2 | 0.1 - 50 | 0.998 | 0.03 | 0.1 | 95.2 |
| Cortisol | 4.5 | 1 - 100 | 0.999 | 0.3 | 1 | 98.7 |
| Cortisone | 4.3 | 1 - 100 | 0.999 | 0.3 | 1 | 97.5 |
| 11-Deoxycortisol | 5.1 | 0.5 - 100 | 0.997 | 0.15 | 0.5 | 96.8 |
| Corticosterone | 5.3 | 0.5 - 100 | 0.998 | 0.15 | 0.5 | 99.1 |
| Androstenedione | 6.2 | 0.2 - 100 | 0.999 | 0.06 | 0.2 | 94.3 |
| Testosterone | 6.5 | 0.2 - 100 | 0.998 | 0.06 | 0.2 | 93.8 |
| Progesterone | 7.1 | 0.2 - 100 | 0.997 | 0.07 | 0.2 | 92.5 |
| 17α-Hydroxyprogesterone | 5.8 | 0.5 - 100 | 0.999 | 0.15 | 0.5 | 97.2 |
| DHEA | 5.5 | 0.5 - 100 | 0.998 | 0.18 | 0.5 | 91.6 |
| This compound (IS) | 5.1 | - | - | - | - | - |
Table 1: Quantitative performance data for the multi-steroid analysis.
The calibration curves for all analytes showed excellent linearity with coefficients of determination (r²) greater than 0.997. The LODs and LOQs were sufficiently low to quantify basal physiological concentrations of these steroids. The recovery rates for all analytes were consistently high, ranging from 91.6% to 99.1%, demonstrating the efficiency of the sample preparation method.
Visualizations
Steroidogenesis Pathway
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Cortodoxone-d5 Sensitivity: A Guide to Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enhancing the analytical sensitivity of Cortodoxone-d5 through various derivatization techniques. Cortodoxone, also known as 11-deoxycortisol, is a steroid hormone that serves as a key biomarker in various clinical and research settings. Its deuterated form, this compound, is commonly used as an internal standard in mass spectrometry-based assays. However, like many steroids, Cortodoxone can exhibit poor ionization efficiency, leading to challenges in achieving the low detection limits required for certain applications. Chemical derivatization offers a powerful solution by modifying the analyte's structure to improve its physicochemical properties for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
This guide details three primary derivatization strategies targeting the functional groups of Cortodoxone: Girard T derivatization of the ketone groups, dansyl chloride derivatization of the hydroxyl groups, and silylation of hydroxyl groups for GC-MS analysis. Each section includes a detailed experimental protocol and a summary of the expected sensitivity enhancements.
Key Derivatization Strategies for this compound
The chemical structure of Cortodoxone possesses two key functional groups amenable to derivatization: two ketone groups (at C3 and C20) and two hydroxyl groups (at C17 and C21). The choice of derivatization reagent and technique depends on the analytical platform (LC-MS/MS or GC-MS) and the desired outcome in terms of sensitivity and selectivity.
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Girard T Derivatization (for LC-MS/MS): This technique introduces a permanently charged quaternary ammonium moiety by reacting with the ketone groups of the steroid. This "charge-tagging" significantly enhances ionization efficiency in positive electrospray ionization (ESI) mode.[1][2]
-
Dansyl Chloride Derivatization (for LC-MS/MS): Dansyl chloride reacts with the hydroxyl groups of Cortodoxone, introducing a dansyl group that is readily ionizable and also fluorescent. This derivatization enhances sensitivity in both mass spectrometry and fluorescence detection.[3][4]
-
Silylation (for GC-MS): For analysis by gas chromatography, the polar hydroxyl groups of Cortodoxone must be derivatized to increase volatility and thermal stability. Silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active protons of the hydroxyl groups with trimethylsilyl (TMS) groups.[5]
Quantitative Data Summary
The following table summarizes the typical sensitivity enhancements observed for corticosteroids, including 11-deoxycortisol, following derivatization. The exact fold-increase will vary depending on the specific analyte, matrix, and instrumentation.
| Derivatization Technique | Target Functional Group | Analytical Platform | Typical Sensitivity Enhancement (Fold Increase) | Reference |
| Girard T | Ketone | LC-MS/MS (ESI+) | 10 to >100 | |
| Dansyl Chloride | Hydroxyl | LC-MS/MS (ESI+) | 2 to 8 | |
| Silylation (MSTFA) | Hydroxyl | GC-MS | Significant improvement in peak shape and intensity |
Experimental Protocols
Protocol 1: Girard T Derivatization for LC-MS/MS Analysis
This protocol describes the derivatization of this compound using Girard's Reagent T to enhance its signal in positive ion ESI-LC-MS/MS. The reaction targets the ketone groups at the C3 and C20 positions.
Materials:
-
This compound standard solution or extracted sample dried under nitrogen.
-
Girard's Reagent T (GirT)
-
Glacial Acetic Acid
-
Methanol
-
Water, LC-MS grade
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 1 M solution of Girard T reagent in 10% aqueous acetic acid.
-
Sample Reconstitution: Reconstitute the dried this compound sample in 100 µL of the Girard T reagent solution.
-
Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 60 minutes.
-
Sample Dilution: After incubation, cool the sample to room temperature and dilute with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Expected Outcome: The derivatization adds a positively charged moiety to this compound, significantly improving its ionization efficiency and leading to a substantial increase in signal intensity in the mass spectrometer.
Protocol 2: Dansyl Chloride Derivatization for LC-MS/MS Analysis
This protocol details the derivatization of this compound with dansyl chloride, targeting the hydroxyl groups at the C17 and C21 positions to enhance sensitivity in LC-MS/MS analysis.
Materials:
-
This compound standard solution or extracted sample dried under nitrogen.
-
Dansyl Chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Formic acid (to stop the reaction)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Reconstitution: Reconstitute the dried this compound sample in 100 µL of sodium bicarbonate buffer.
-
Reagent Addition: Add 100 µL of the dansyl chloride solution to the sample.
-
Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in the dark.
-
Reaction Quenching: Stop the reaction by adding 10 µL of formic acid.
-
Sample Preparation for Analysis: The sample is now ready for direct injection or further dilution before LC-MS/MS analysis.
Expected Outcome: The addition of the dansyl group increases the hydrophobicity of this compound, which can improve chromatographic retention, and enhances its ionization efficiency.
Protocol 3: Silylation for GC-MS Analysis
This protocol outlines the silylation of this compound for analysis by GC-MS. This two-step process first protects the ketone groups via methoximation, followed by silylation of the hydroxyl groups.
Materials:
-
This compound standard solution or extracted sample dried under nitrogen.
-
Methoxyamine hydrochloride (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) or Trimethyliodosilane (TMIS) as a catalyst
-
Pyridine (anhydrous)
-
Heptane or other suitable solvent for injection
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Methoximation (Keto Group Protection):
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample.
-
Vortex for 30 seconds and incubate at 60°C for 60 minutes.
-
-
Silylation (Hydroxyl Group Derivatization):
-
Cool the sample to room temperature.
-
Add 100 µL of MSTFA (with 1% TMCS or TMIS as a catalyst).
-
Vortex for 30 seconds and incubate at 70°C for 30 minutes.
-
-
Sample Preparation for Analysis:
-
Cool the sample to room temperature. The sample is now ready for direct GC-MS injection. Dilution with heptane may be necessary depending on the concentration.
-
Expected Outcome: The resulting methoxime-trimethylsilyl (MO-TMS) derivative of this compound is volatile and thermally stable, making it suitable for GC-MS analysis with improved chromatographic peak shape and detection.
Logical Relationship of Derivatization Choices
The selection of a suitable derivatization technique is guided by the analytical instrumentation available and the specific requirements of the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol [mdpi.com]
- 4. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Cortodoxone-d5 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cortodoxone-d5 as an internal standard to mitigate matrix effects in the LC-MS/MS analysis of Cortodoxone (11-Deoxycortisol).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS and how do they affect quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and residual proteins.
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Cortodoxone. Because it is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[1][2] By adding a known amount of this compound to every sample, calibrator, and quality control, variations in the analytical process can be normalized. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which corrects for signal fluctuations caused by matrix effects and inconsistencies in sample preparation or injection volume.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the two compounds to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: When should I add the this compound internal standard to my samples?
A4: For optimal correction of variability throughout the entire analytical process, the internal standard should be added as early as possible in the sample preparation workflow. Adding this compound before any extraction steps ensures that it accounts for analyte loss during sample preparation, as well as variations in injection, chromatography, and ionization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of the Cortodoxone / this compound peak area ratio. | Inconsistent addition of the internal standard solution. | Ensure the internal standard solution is accurately and consistently pipetted into all samples, calibrators, and QCs. Use a calibrated pipette and verify the volume. |
| Degradation of the internal standard. | Prepare fresh internal standard working solutions regularly. Store stock solutions under recommended conditions (e.g., -20°C or -80°C). | |
| Variability in sample preparation. | Standardize all sample preparation steps, including vortexing times, incubation periods, and evaporation conditions. | |
| Analyte (Cortodoxone) and internal standard (this compound) do not co-elute. | Isotope effect causing chromatographic separation. | While a slight separation can occur, a significant shift may require chromatographic optimization. Try a shallower gradient or a column with a different stationary phase to minimize the separation. |
| Column degradation. | A loss of stationary phase or column contamination can alter selectivity. Replace the analytical column and implement a column washing protocol. | |
| Significant ion suppression or enhancement is still observed despite using this compound. | Severe matrix effects overwhelming the correction capability. | Improve the sample preparation method to remove more interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at cleanup than simple protein precipitation. |
| Differential matrix effects. | Optimize chromatographic separation to move the analyte and internal standard away from highly suppressing regions of the chromatogram. | |
| Unexpectedly high or low calculated concentrations of Cortodoxone. | Incorrect concentration of the internal standard working solution. | Carefully reprepare the internal standard solution and verify its concentration. |
| Cross-contamination or carryover. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Presence of interfering peaks from the matrix. | Check the chromatograms for any co-eluting peaks that may be interfering with the analyte or internal standard. Optimize the chromatography or sample cleanup to remove these interferences. |
Data Presentation
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantification by correcting for both recovery losses and matrix-induced signal variability.
Table 1: Representative Recovery and Matrix Effect Data for Steroid Analysis.
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) (Without IS Correction) | Matrix Effect (%) (With IS Correction) |
| Steroid A | Protein Precipitation | 85.2 | 65.7 (Suppression) | 98.5 |
| Steroid A | Liquid-Liquid Extraction | 92.1 | 80.3 (Suppression) | 101.2 |
| Steroid A | Solid-Phase Extraction | 95.8 | 94.6 (Minimal Effect) | 99.7 |
| Steroid B | Protein Precipitation | 88.9 | 135.4 (Enhancement) | 102.1 |
| Steroid B | Liquid-Liquid Extraction | 94.5 | 110.8 (Enhancement) | 99.3 |
| Steroid B | Solid-Phase Extraction | 97.2 | 103.1 (No significant effect) | 100.5 |
Data are representative and compiled from typical results seen in steroid analysis literature. Actual values will vary depending on the specific matrix, analyte, and method conditions.
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of Cortodoxone using this compound.
Sample Preparation (Protein Precipitation followed by LLE)
This protocol is adapted from a general method for steroid analysis and is effective for cleaning up serum or plasma samples.
-
Pipette 250 µL of serum/plasma, calibrator, or QC into a clean microcentrifuge tube.
-
Add 750 µL of acetonitrile containing the this compound internal standard (e.g., at 20 ng/mL).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the supernatant to a clean glass tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.
-
Vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-60°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
These parameters are based on established methods for the analysis of Cortodoxone (11-deoxycortisol) and similar steroids.
Liquid Chromatography:
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 35% B
-
1.0 min: 35% B
-
8.0 min: 80% B
-
8.1 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 35% B
-
12.0 min: 35% B
-
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Cortodoxone (Quantifier) | 347.1 | 109.0 | 27 |
| Cortodoxone (Qualifier) | 347.1 | 97.0 | 25 |
| This compound (IS) | 352.3 | 100.0 | 25 |
Note: MS parameters such as collision energy and lens voltages should be optimized for the specific instrument being used.
Visualizations
Caption: How this compound corrects for ion suppression.
Caption: Sample preparation and analysis workflow.
References
Technical Support Center: Ion Suppression in Steroid Quantification using Cortodoxone-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression issues during steroid quantification using Cortodoxone-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions in a structured question-and-answer format.
Issue 1: Low and inconsistent peak areas for the target steroid analyte, even with the use of this compound.
-
Possible Cause: This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1] While this compound is designed to co-elute and experience similar suppression, significant or differential suppression can still lead to inaccurate results.[2][3][4]
-
Troubleshooting Steps:
-
Confirm Co-elution: Verify that the chromatographic peaks for your target steroid and this compound are perfectly co-eluting. Even a slight separation can expose them to different matrix environments, undermining the internal standard's effectiveness.[3]
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider the following enhancements:
-
Solid-Phase Extraction (SPE): A highly effective technique for removing phospholipids and other interferences. Mixed-mode SPE cartridges can offer superior cleanup for complex biological samples.
-
Liquid-Liquid Extraction (LLE): An alternative effective method for separating steroids from the sample matrix.
-
Phospholipid Removal Plates: Specialized plates can be used to specifically target and remove phospholipids, which are major contributors to ion suppression in plasma and serum samples.
-
-
Optimize Chromatography: Improve the separation of your analyte from matrix interferences.
-
Modify Gradient: A shallower elution gradient can increase the resolution between your analyte and interfering compounds.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.
-
-
Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is most severe.
-
Issue 2: High variability in the this compound internal standard signal across a sample batch.
-
Possible Cause: Significant variation in the internal standard signal suggests inconsistent matrix effects between samples. This can be due to differences in the biological matrix from different individuals or lots.
-
Troubleshooting Steps:
-
Review Sample Collection and Handling: Ensure consistency in sample collection tubes and handling procedures to avoid introducing exogenous contaminants like plasticizers.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to normalize the matrix effect.
-
Evaluate Different Matrix Lots: During method validation, test at least six different lots of the biological matrix to ensure the method's robustness against inter-individual variability.
-
Sample Dilution: If analyte concentrations are high enough, diluting the samples can reduce the concentration of interfering matrix components.
-
Issue 3: The retention time of this compound is slightly different from the unlabeled steroid analyte.
-
Possible Cause: This is known as the deuterium isotope effect, where the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties and, consequently, retention time.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or temperature to achieve co-elution of the analyte and the internal standard. This is critical for accurate compensation of matrix effects.
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, a different stable isotope-labeled internal standard, such as one labeled with ¹³C, might be necessary as it is less prone to chromatographic separation from the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in steroid quantification?
A1: Ion suppression is a type of matrix effect where molecules co-eluting from the liquid chromatography system interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal. This is a significant concern in quantitative bioanalysis because it can lead to underestimation of the analyte concentration, affecting the accuracy, precision, and sensitivity of the assay.
Q2: How does this compound, as a deuterated internal standard, help mitigate ion suppression?
A2: A deuterated internal standard like this compound is chemically almost identical to the unlabeled analyte. This means it has very similar physicochemical properties, causing it to co-elute during chromatography and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the most common sources of ion suppression in the analysis of steroids in biological samples?
A3: The primary sources of ion suppression in bioanalytical samples are endogenous components from the matrix that are not completely removed during sample preparation. For steroid analysis in matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.
-
Proteins and Peptides: Residual proteins and peptides after initial sample cleanup can co-elute and cause suppression.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach also dilutes the analyte of interest, which may not be feasible for trace-level analysis where sensitivity is critical.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for steroid quantification, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 85 - 105 | -30 to +15 | |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | -20 to +10 | |
| Solid-Phase Extraction (SPE) | 90 - 115 | -15 to +5 |
Note: Matrix effect is calculated as ((response in matrix / response in solvent) - 1) * 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.
Table 2: Typical Lower Limits of Quantification (LLOQ) for Steroids in Serum/Plasma.
| Steroid | LLOQ (ng/mL) | Reference |
| Testosterone | 0.05 - 0.1 | |
| Progesterone | 0.02 - 0.1 | |
| Cortisol | 0.5 - 1.0 | |
| 17-OH-progesterone | 0.1 - 0.2 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner extracts and reduced ion suppression.
-
Sample Pre-treatment: To 500 µL of serum or plasma, add 25 µL of the this compound internal standard working solution and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the steroids and the internal standard with 3 mL of a stronger solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify chromatographic regions with significant ion suppression.
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System Setup: Using a T-connector, infuse a standard solution of your target steroid and this compound at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the mass spectrometer's ion source.
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Establish a Stable Baseline: Allow the infused solution to generate a stable, elevated signal for the analyte and internal standard transitions.
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Inject Blank Matrix Extract: Inject a blank matrix sample that has been through your entire sample preparation process.
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Monitor the Signal: A dip in the stable baseline signal indicates a region of ion suppression, while a rise indicates ion enhancement.
Visualizations
Caption: General workflow for steroid quantification using LC-MS/MS.
References
Technical Support Center: Optimizing Mass Spectrometry for Cortodoxone-d5 Detection
Welcome to the technical support center for the optimization of mass spectrometry parameters for Cortodoxone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the analytical workflow.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound as an internal standard in mass spectrometry-based assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal for this compound | 1. Incorrect concentration of the internal standard.[1] 2. Degradation of the standard during storage. 3. Inefficient ionization of the standard.[1] 4. The instrument is not properly tuned or calibrated for the mass range of this compound.[1][2] | 1. Verify the concentration of your working solution. 2. Check storage conditions and prepare a fresh stock solution. 3. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature).[3] 4. Perform instrument tuning and calibration according to the manufacturer's recommendations. |
| Inaccurate or Biased Quantification Results | 1. Incorrect assessment of the isotopic or chemical purity of the this compound standard. 2. Presence of unlabeled Cortodoxone in the deuterated standard stock. 3. Different extraction recoveries between Cortodoxone and this compound. 4. Isotopic interference ("cross-talk") from high concentrations of unlabeled Cortodoxone. | 1. Verify the isotopic and chemical purity of the standard as provided in the certificate of analysis or by performing high-resolution mass spectrometry. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. 3. Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the internal standard. 4. If significant, use a mathematical correction for the isotopic contribution of the analyte to the internal standard signal. |
| Variable or Irreproducible Results | 1. Deuterium exchange (loss of deuterium from the internal standard). 2. Differential matrix effects due to chromatographic separation of Cortodoxone and this compound. 3. Inconsistent instrument performance. | 1. Ensure this compound is labeled at stable, non-exchangeable positions. Avoid highly acidic or basic conditions if the label is labile. 2. Adjust chromatographic conditions (e.g., gradient, mobile phase) to achieve co-elution. 3. Regularly perform system suitability tests and monitor instrument performance. |
| Chromatographic Peak for this compound Elutes Earlier Than Cortodoxone | Isotope effect causing a slight difference in retention time. | This is a known phenomenon and may not significantly impact results if the peak shapes are good and the integration is accurate. If the separation is significant, consider adjusting the mobile phase composition or gradient to minimize the separation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for this compound?
A1: For initial method development, it is recommended to start with parameters optimized for the unlabeled Cortodoxone and then fine-tune them for this compound. A common approach is to use positive electrospray ionization (ESI+). The precursor ion for this compound will be [M+H]+, which is expected at m/z 352.2, assuming the molecular weight of Cortodoxone is approximately 346.47 g/mol and it is labeled with five deuterium atoms. The selection of product ions and the optimization of collision energy and declustering potential should be performed empirically.
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The optimal MRM transitions should be determined by direct infusion of a this compound standard solution into the mass spectrometer. First, obtain the Q1 spectrum to confirm the mass of the precursor ion ([M+H]+). Then, perform a product ion scan to identify the most abundant and stable fragment ions. Finally, for each precursor-product ion pair, optimize the collision energy (CE) and declustering potential (DP) to maximize the signal intensity.
Q3: What could cause the loss of deuterium from my this compound internal standard?
A3: Deuterium loss, also known as H/D exchange, can occur if the deuterium atoms are located at chemically labile positions on the molecule, such as on hydroxyl (-OH) or amine (-NH) groups. This exchange can be promoted by acidic or basic conditions in your sample or mobile phase, or even by high temperatures in the ion source. To mitigate this, ensure the deuterium labels on your this compound are on stable carbon atoms and control the pH of your solutions.
Q4: Why is my deuterated internal standard eluting slightly earlier than the unlabeled analyte in reverse-phase chromatography?
A4: This phenomenon is known as the "chromatographic isotope effect". Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, leading to a small difference in retention time. In many cases, this small shift does not affect quantification, provided the peaks are symmetrical and well-integrated. However, if the separation is significant, it could lead to differential matrix effects, and you may need to adjust your chromatographic method to improve co-elution.
Q5: What is isotopic interference or "cross-talk" and how can I minimize it?
A5: Isotopic interference occurs when the signal from the naturally occurring isotopes of your unlabeled analyte contributes to the signal of your deuterated internal standard. This is more pronounced when the mass difference between the analyte and the internal standard is small. For this compound, the +5 Da mass difference is generally sufficient to minimize this effect. However, at very high concentrations of the unlabeled analyte, its M+5 isotope may contribute to the this compound signal. If this is a concern, you can assess its contribution by analyzing a high-concentration standard of the unlabeled analyte and monitoring the MRM transition of the internal standard.
Experimental Protocols
Protocol for Optimization of this compound MS Parameters
This protocol outlines the steps for optimizing the mass spectrometry parameters for this compound using direct infusion.
1. Preparation of Standard Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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From the stock solution, prepare a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Precursor Ion Identification (Q1 Scan):
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Infuse the working solution into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).
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Set the instrument to positive ion mode and perform a Q1 scan over a mass range that includes the expected molecular weight of this compound ([M+H]⁺ ≈ 352.2 m/z).
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Identify the most abundant ion, which should correspond to the protonated molecule.
3. Product Ion Selection (Product Ion Scan):
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Set the scan type to "Product Ion Scan" and select the precursor ion m/z identified in the previous step.
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Ramp the collision energy (e.g., from 10 to 50 eV) to induce fragmentation.
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Identify two to three of the most intense and stable product ions from the resulting spectrum. These will be your potential MRM transitions (one for quantification and one or two for confirmation).
4. Optimization of Declustering Potential (DP) and Collision Energy (CE):
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Set up an MRM method using the precursor ion and one of the selected product ions.
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DP Optimization: While infusing the standard solution, ramp the DP value across a relevant range (e.g., 20 to 150 V) while keeping the CE at a constant, moderate value (e.g., 25 eV). Plot the ion intensity against the DP and select the voltage that provides the maximum signal.
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CE Optimization: Using the optimized DP, ramp the CE value across a relevant range (e.g., 10 to 50 eV). Plot the ion intensity against the CE and select the voltage that yields the highest signal intensity for each MRM transition.
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Repeat the DP and CE optimization for each selected MRM transition.
Example Optimized MS Parameters for Cortodoxone and this compound
The following table presents a hypothetical set of optimized MS parameters for Cortodoxone and this compound based on typical values for similar steroid compounds. These should be used as a starting point and optimized empirically using the protocol described above.
| Parameter | Cortodoxone | This compound |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 347.2 | 352.2 |
| Product Ion 1 (Quantifier) (m/z) | 109.1 | 112.1 |
| Collision Energy (CE) for Product Ion 1 (eV) | 30 | 32 |
| Product Ion 2 (Qualifier) (m/z) | 97.1 | 100.1 |
| Collision Energy (CE) for Product Ion 2 (eV) | 35 | 37 |
| Declustering Potential (DP) (V) | 80 | 85 |
| Dwell Time (ms) | 100 | 100 |
Visualizations
Caption: Experimental workflow for the quantification of Cortodoxone using this compound.
Caption: Troubleshooting decision tree for low signal intensity of this compound.
References
Improving chromatographic resolution of Cortodoxone-d5 and its analytes
Welcome to the technical support center for the chromatographic analysis of Cortodoxone-d5 and its related analytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Poor Resolution and Peak Overlap
Question: My this compound peak is co-eluting with an interfering peak. How can I improve the resolution?
Answer: Improving chromatographic resolution involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k)[1]. Here are several strategies to enhance the separation between your analyte peaks:
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Optimize the Mobile Phase: This is often the most powerful way to alter selectivity[1][2].
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Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol or vice versa[2]. Different organic solvents alter analyte interactions with the stationary phase, which can significantly change selectivity[3].
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Adjust Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of analytes, which in turn influences their retention and peak shape. For steroids, a buffered mobile phase can improve reproducibility.
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Modify Gradient Elution: Adjusting the gradient slope can improve the separation of complex mixtures. A shallower gradient generally provides better resolution for closely eluting compounds.
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Adjust the Stationary Phase:
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Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) can introduce different separation mechanisms, such as π-π interactions, which can improve selectivity. For steroid analysis, a reverse-phase PFP (pentafluorophenyl) column has been shown to be effective.
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Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.
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Modify Physical Parameters:
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Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the analysis time.
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Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interactions. Lowering the temperature can increase retention and may improve resolution, while higher temperatures can lead to faster analysis but potentially lower resolution.
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Table 1: Example LC Gradient Programs for Steroid Analysis
| Parameter | Method 1 (General Steroid Panel) | Method 2 (Adrenocortical Steroids) |
| Column | Kinetex™ 2.6 µm PFP 100 Å (100 x 3 mm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Purified Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min | 0.35 mL/min |
| Column Temp. | 45°C | 60°C |
| Gradient | 0-2 min, 60% B; 2-13.9 min, 60% to 100% B | 0-4.5 min, 45% to 65% B; 6.0-7.0 min, 95% B |
Peak Shape Problems
Question: I am observing significant peak tailing for this compound. What are the common causes and solutions?
Answer: Peak tailing occurs when the trailing edge of a peak is broader than the leading edge. This can compromise resolution and quantification. Tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
Common Causes and Solutions:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with basic functional groups on analytes, causing tailing.
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Solution: Use a lower pH mobile phase to suppress the ionization of silanol groups. Alternatively, use an end-capped column where these residual silanols have been deactivated. Adding a basic modifier like triethylamine (TEA) to the mobile phase can also block these active sites.
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Column Contamination or Degradation: Contaminants from the sample or mobile phase can accumulate at the column inlet, leading to peak distortion.
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Solution: Use a guard column or an in-line filter to protect the analytical column. If the column is contaminated, try reversing and flushing it with a strong solvent.
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Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
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Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
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Solution: Dilute the sample or reduce the injection volume. If necessary, use a column with a higher loading capacity.
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Troubleshooting Workflow for Poor Peak Shape
Caption: A troubleshooting decision tree for common peak shape problems.
Matrix Effects and Ion Suppression
Question: My this compound signal intensity is inconsistent across different samples, suggesting matrix effects. How can I mitigate this?
Answer: Matrix effects occur when components in the biological sample (e.g., plasma, serum) interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. This can severely impact the accuracy and precision of quantification.
Strategies to Reduce Matrix Effects:
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Improve Sample Preparation: The goal is to remove interfering endogenous components like phospholipids and salts before analysis.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing many matrix components. A simple and fast SPE method can be developed for a panel of steroids.
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Liquid-Liquid Extraction (LLE): LLE is another robust method for extracting steroids and separating them from proteins and other interferences.
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Enhance Chromatographic Separation: If interfering components cannot be removed during sample prep, try to chromatographically separate them from this compound.
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Optimize Gradient: Adjusting the mobile phase gradient can help resolve the analyte from the region where matrix components elute and cause suppression.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. This compound itself is a SIL-IS. The principle is that the SIL-IS co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement. By using the peak area ratio for quantification, the variability caused by matrix effects is normalized.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve chromatographic resolution.
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Select Organic Modifier:
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Prepare two mobile phase systems: one with Acetonitrile (ACN) and the other with Methanol (MeOH) as the organic modifier (Mobile Phase B). Mobile Phase A is typically water with an additive like 0.1% formic acid.
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Run initial scouting gradients (e.g., 5% to 95% B over 10 minutes) with both ACN and MeOH to observe changes in elution order and selectivity.
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Optimize Gradient Slope:
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Using the better organic modifier from Step 1, perform a series of runs where you vary the gradient slope.
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Start with a steep gradient to determine the elution window of your analytes.
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Systematically decrease the slope (e.g., make the gradient longer over the elution window) to improve resolution between closely eluting peaks.
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Adjust pH:
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If dealing with ionizable analytes, test different pH values for the aqueous mobile phase (Mobile Phase A). Prepare buffers at different pH levels (e.g., pH 3.0, 4.5, 6.0), ensuring they are compatible with your column and MS detection.
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Evaluate the effect of pH on peak shape and retention time.
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Evaluate Additives:
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For certain applications, adding modifiers like ion-pairing reagents or different buffers (e.g., ammonium formate) can enhance separation. Introduce these one at a time to assess their impact.
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Protocol 2: Solid-Phase Extraction (SPE) for Steroid Panel
This protocol is a general guideline for extracting steroids from serum, based on established methods.
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Sample Pre-treatment:
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To 100 µL of serum sample, add the internal standard solution (including this compound if it's being used to quantify an unlabeled analyte).
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Add 200 µL of a protein precipitation agent like acetonitrile or a zinc sulfate/methanol solution and vortex for 30-60 seconds.
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Centrifuge the mixture (e.g., 5 min at 12,000 rpm) to pellet the precipitated proteins.
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SPE Cartridge Loading:
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Condition the SPE cartridge (e.g., a reversed-phase polymer like SOLAµ HRP) according to the manufacturer's instructions. Often, this involves washing with methanol followed by water. Some modern plates do not require pre-conditioning.
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Load the supernatant from the pre-treatment step onto the SPE cartridge.
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Washing:
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Wash the cartridge with a weak solvent mixture (e.g., 30% methanol in water) to remove salts and other polar interferences while retaining the steroids.
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Elution:
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Elute the analytes with a strong organic solvent, such as methanol or acetonitrile. Collect the eluate.
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Final Preparation:
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the dry residue in a suitable injection solvent, typically the initial mobile phase composition (e.g., 50:50 methanol:water). The sample is now ready for LC-MS/MS analysis.
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Method Development Workflow
Caption: A systematic workflow for LC method development to improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if my resolution suddenly degrades? A1: If the resolution loss was sudden, it often points to a physical or chemical change in the system rather than a fundamental method flaw. Check for leaks, confirm the mobile phase was prepared correctly (especially pH), and ensure the correct column is installed. A common cause for sudden degradation affecting all peaks is a partially blocked column inlet frit or a failing guard column.
Q2: Can my sample solvent affect resolution? A2: Yes, absolutely. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, including splitting and fronting, particularly for early eluting peaks. Whenever possible, dissolve your sample in the starting mobile phase composition.
Q3: How do I choose between acetonitrile and methanol as the organic modifier? A3: The choice can significantly impact selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and has lower viscosity, which can lead to higher efficiency. However, methanol can offer different selectivity due to its ability to engage in hydrogen bonding. It is recommended to test both during method development to see which provides a better separation for your specific analytes.
Q4: What are the typical acceptance criteria for resolution in a system suitability test (SST)? A4: While specific criteria depend on the assay requirements, a common acceptance value for resolution (Rs) between two critical peaks is Rs ≥ 1.5, which indicates baseline separation. For less critical separations, Rs ≥ 1.2 may be acceptable.
Q5: My peak tailing issue persists even after changing the mobile phase pH. What else can I do? A5: If pH adjustment doesn't solve tailing, consider other causes. The issue could be a secondary interaction that is not pH-dependent, or it could be a physical problem. Try using a highly deactivated, end-capped column to minimize surface interactions. Also, inspect the system for extra-column volume and check for column contamination by replacing the guard column or backflushing the analytical column.
References
Stability of Cortodoxone-d5 in various biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cortodoxone-d5 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound in biological samples.
Issue 1: Decreasing signal intensity of this compound over time in processed samples.
Possible Cause:
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Degradation: this compound, like other corticosteroids, can be susceptible to degradation under certain conditions. This can be influenced by factors such as pH, temperature, and exposure to light.
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Adsorption: The analyte may adsorb to the surface of sample collection tubes, pipette tips, or autosampler vials, leading to a decrease in the concentration in the solution.
Troubleshooting Steps:
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pH and Temperature Control: Ensure that the pH of the biological matrix and any added reagents is within a stable range for corticosteroids, generally recommended to be between pH 5 and 7.[1] Store samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.[1][2]
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Light Protection: Protect samples from direct light exposure, as some steroids are light-sensitive.
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Material Selection: Use low-adsorption polypropylene or silanized glass vials and pipette tips to minimize non-specific binding.
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Stability Assessment: Conduct a bench-top stability study by leaving processed samples at room temperature for a defined period (e.g., 4, 8, 24 hours) and analyzing them to determine the extent of degradation.
Issue 2: Inconsistent or non-reproducible quantification results.
Possible Cause:
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Incomplete Dissolution: this compound may not be fully dissolved in the spiking solution, leading to inaccurate concentrations.
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Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
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Improper Internal Standard Usage: An inappropriate choice or concentration of the internal standard can lead to inaccurate results.
Troubleshooting Steps:
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Ensure Complete Dissolution: Vortex and sonicate the stock solution to ensure complete dissolution before preparing working solutions.
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Optimize Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.
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Matrix Effect Evaluation: Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix sample to identify regions of ion suppression or enhancement.
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Internal Standard Verification: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects and variability in extraction recovery.
Issue 3: Appearance of an unexpected peak at the mass transition of the unlabeled Cortodoxone.
Possible Cause:
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Isotopic Back-Exchange: Deuterium atoms on the this compound molecule may exchange with protons from the surrounding solvent or matrix, particularly if the labels are in labile positions. This leads to the formation of Cortodoxone-d4, -d3, etc., and the unlabeled analyte.
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Impurity in the Standard: The this compound standard may contain a certain percentage of the unlabeled Cortodoxone as an impurity.
Troubleshooting Steps:
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Evaluate Label Stability: The deuterium labels on this compound are generally placed on stable carbon positions, minimizing the risk of back-exchange. However, it is good practice to assess stability in the analytical method's mobile phase and sample matrix. Incubate this compound in the matrix for an extended period and monitor for any increase in the unlabeled analyte's signal.
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Check Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the this compound standard. Reputable suppliers provide this information.
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Analyze the Standard Alone: Inject a high concentration of the this compound solution to check for the presence of the unlabeled analyte.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[2]
Q2: How stable is this compound in biological matrices like plasma, serum, and urine?
A2: While specific quantitative stability data for this compound in various biological matrices is not extensively published, the stability of corticosteroids, in general, has been studied. Based on this, the following can be inferred:
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Short-Term Stability (Bench-Top): this compound is expected to be stable in plasma, serum, and urine for at least 24 hours at room temperature. However, it is best practice to keep samples on ice or at 4°C during processing.
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Long-Term Stability: For long-term storage, samples should be kept frozen at -20°C or -80°C. Studies on other steroids have shown stability for several months to years at these temperatures.[1]
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Freeze-Thaw Stability: Corticosteroids are generally stable for at least three freeze-thaw cycles. However, it is advisable to aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: Corticosteroids can undergo degradation through oxidation, hydrolysis, and photodecomposition. The specific degradation products of this compound have not been extensively characterized in the public domain. However, potential degradation could involve oxidation of the hydroxyl groups or cleavage of the side chain.
Q4: Is this compound susceptible to isotopic back-exchange?
A4: The potential for isotopic back-exchange depends on the position of the deuterium labels. In commercially available this compound, the deuterium atoms are typically placed on stable carbon positions, making back-exchange unlikely under normal analytical conditions. However, exposure to strong acids or bases, or high temperatures, could potentially facilitate this process.
Data Presentation
The following tables summarize the expected stability of this compound in various biological matrices based on general knowledge of steroid stability. It is crucial to perform matrix-specific stability studies as part of method validation.
Table 1: Short-Term (Bench-Top) Stability of this compound
| Biological Matrix | Storage Temperature | Duration | Expected Stability (% Recovery) |
| Plasma | Room Temperature (~25°C) | 24 hours | 90 - 110% |
| Serum | Room Temperature (~25°C) | 24 hours | 90 - 110% |
| Urine | Room Temperature (~25°C) | 24 hours | 90 - 110% |
| Plasma | 4°C | 48 hours | 95 - 105% |
| Serum | 4°C | 48 hours | 95 - 105% |
| Urine | 4°C | 72 hours | 95 - 105% |
Table 2: Long-Term Stability of this compound
| Biological Matrix | Storage Temperature | Duration | Expected Stability (% Recovery) |
| Plasma | -20°C | 3 months | 90 - 110% |
| Serum | -20°C | 3 months | 90 - 110% |
| Urine | -20°C | 6 months | 90 - 110% |
| Plasma | -80°C | 12 months | 95 - 105% |
| Serum | -80°C | 12 months | 95 - 105% |
| Urine | -80°C | 12 months | 95 - 105% |
Table 3: Freeze-Thaw Stability of this compound
| Biological Matrix | Number of Cycles | Expected Stability (% Recovery) |
| Plasma | 3 | 90 - 110% |
| Serum | 3 | 90 - 110% |
| Urine | 3 | 90 - 110% |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in biological matrices.
Protocol 1: Stock Solution Stability Assessment
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Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration.
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Storage: Aliquot the stock solution into several vials. Store one set of vials at the intended storage temperature (e.g., -20°C or -80°C) and another set at a different temperature for comparison (e.g., 4°C).
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Analysis: At specified time points (e.g., 0, 1, 3, 6 months), thaw a vial from each storage condition. Prepare a working solution and analyze it using a validated LC-MS/MS method.
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Evaluation: Compare the peak area or concentration of the stored samples to that of the freshly prepared stock solution (time 0). The stability is acceptable if the mean concentration is within ±10% of the nominal concentration.
Protocol 2: Freeze-Thaw and Long-Term Stability in Biological Matrix
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Sample Preparation: Spike a pool of blank biological matrix (plasma, serum, or urine) with this compound at low and high concentrations (e.g., near the lower and upper limits of quantification).
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Freeze-Thaw Stability:
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Aliquot the spiked matrix into multiple tubes.
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Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples completely at room temperature.
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Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).
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After the final thaw, process and analyze the samples.
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Long-Term Stability:
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Store the aliquoted spiked matrix samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
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At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw them, and analyze.
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Analysis: Analyze the stability samples against a freshly prepared calibration curve and quality control (QC) samples.
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Evaluation: The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Protocol 3: Short-Term (Bench-Top) Stability Assessment
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Sample Preparation: Spike a pool of blank biological matrix with this compound at low and high concentrations.
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Storage: Leave the spiked samples on the bench at room temperature for a specified duration (e.g., 0, 4, 8, 24 hours).
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Analysis: At each time point, process and analyze the samples using a validated LC-MS/MS method.
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Evaluation: Compare the results to the samples analyzed at time 0. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the stability testing of this compound.
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Logical relationship for troubleshooting inconsistent results with this compound.
References
Preventing in-source fragmentation of Cortodoxone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Cortodoxone-d5 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion's abundance and the appearance of fragment ions that may be misinterpreted as impurities or other compounds, ultimately compromising the accuracy and sensitivity of quantification. For isotopically labeled standards like this compound, ISF can complicate data analysis by generating fragments that may interfere with the detection of the target analyte or its non-labeled counterpart.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of ISF for steroid molecules like this compound in electrospray ionization (ESI) mass spectrometry are excessive energy transfer to the ions in the source region. This is typically due to:
-
High Source Temperatures: Elevated temperatures can provide enough thermal energy to induce fragmentation.[2]
-
High Declustering Potential (DP) or Fragmentor Voltage: These voltages are applied to desolvate ions, but excessively high settings can accelerate ions and cause them to collide with gas molecules with enough energy to fragment.[2]
-
High Capillary or Nozzle Voltage: Similar to DP, very high capillary voltages can increase the internal energy of the ions, leading to fragmentation.
Q3: How can I identify if in-source fragmentation of this compound is occurring in my experiment?
A3: You can suspect in-source fragmentation if you observe the following:
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A lower than expected signal intensity for the precursor ion of this compound ([M+H]⁺ at m/z 352.3).
-
The presence of fragment ions in the mass spectrum that are known to be products of Cortodoxone fragmentation. Common fragmentation pathways for corticosteroids involve the loss of water molecules (-18 Da).
-
A response that is not linear when the concentration of the analyte is increased, as the fragmentation process may not be consistently proportional.
Q4: Can the mobile phase composition affect in-source fragmentation?
A4: Yes, the mobile phase composition can influence ionization efficiency and, indirectly, in-source fragmentation. The use of certain additives can affect the "softness" of the ionization. For instance, while additives like formic acid are common, their concentration can impact the overall ionization process. It is advisable to optimize the mobile phase for optimal ionization of this compound while minimizing conditions that promote fragmentation.
Troubleshooting Guide
This guide provides a systematic approach to diagnose and mitigate in-source fragmentation of this compound.
Problem: Low signal intensity of the this compound precursor ion and/or presence of unexpected fragment peaks.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for in-source fragmentation.
Data Presentation: Recommended Starting MS Parameters
The optimal parameters for minimizing in-source fragmentation are instrument-dependent. However, the following table provides a starting point for the optimization of this compound analysis based on published data for similar corticosteroids.
| Parameter | Recommended Starting Range | Rationale for Preventing Fragmentation |
| Ion Source Temperature | 300 - 450 °C | Lower temperatures reduce the thermal energy imparted to the analyte ions. |
| Declustering Potential (DP) / Fragmentor Voltage | 40 - 80 V | Lowering this voltage reduces the kinetic energy of ions, minimizing fragmentation from collisions with gas molecules. |
| Capillary Voltage (Vcap) | 3000 - 4000 V | While important for ionization, excessively high voltages can increase ion internal energy. Optimization is key. |
| Nebulizer Gas Pressure | 30 - 50 psi | Affects droplet formation and desolvation; should be optimized for a stable spray without excessive ion acceleration. |
| Drying Gas Flow | 8 - 12 L/min | Aids in desolvation; settings that are too high can sometimes contribute to ion instability. |
Experimental Protocols
Protocol for Optimizing Ion Source Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to finding the optimal source parameters for your specific instrument and method.
Objective: To determine the ion source settings that maximize the signal of the this compound precursor ion while minimizing the formation of fragment ions.
Materials:
-
This compound standard solution at a known concentration (e.g., 100 ng/mL)
-
Your LC-MS system
-
Mobile phase used in your analytical method
Procedure:
-
Initial Instrument Setup:
-
Set up your LC-MS system with the analytical column and mobile phase.
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. Alternatively, perform repeated injections of the standard.
-
Set the mass spectrometer to monitor the precursor ion of this compound (e.g., m/z 352.3 for [M+H]⁺) and any potential fragment ions (e.g., ions corresponding to water loss).
-
-
Optimization of Declustering Potential (DP) / Fragmentor Voltage:
-
Set the source temperature and other parameters to a conservative starting point (e.g., 350°C).
-
Acquire data while ramping the DP/Fragmentor Voltage from a low value (e.g., 20 V) to a high value (e.g., 150 V).
-
Plot the intensity of the precursor ion and fragment ions as a function of the DP/Fragmentor Voltage.
-
Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
-
Optimization of Source Temperature:
-
Set the DP/Fragmentor Voltage to the optimal value determined in the previous step.
-
Acquire data at different source temperatures, for example, in 25°C increments from 300°C to 450°C.
-
Plot the intensity of the precursor and fragment ions against the source temperature.
-
Choose the temperature that maximizes the precursor signal without a significant increase in fragmentation.
-
-
Optimization of Other Source Parameters (e.g., Nebulizer Gas, Drying Gas):
-
With the optimized DP/Fragmentor Voltage and Source Temperature, adjust other parameters such as nebulizer and drying gas flows.
-
Monitor the stability and intensity of the precursor ion signal.
-
Select the settings that provide a stable and robust signal.
-
-
Verification with Chromatographic Separation:
-
Once the source parameters are optimized via infusion or repeated injections, perform an injection of this compound through your LC system to confirm the performance under chromatographic conditions.
-
Below is a diagram illustrating the logical relationship in the optimization process:
Caption: Logic flow for optimizing MS source parameters.
References
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Cortodoxone-d5 Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Cortodoxone-d5. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: My this compound peak is tailing. What are the most common causes?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography. For a steroid compound like this compound, the primary causes include:
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Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns (e.g., C18), can lead to tailing. Basic compounds are particularly susceptible to these interactions.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to distorted peaks. Over time, the stationary phase can also degrade, exposing more active sites.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
Q2: How can I reduce peak tailing for this compound?
A2: To mitigate peak tailing, consider the following troubleshooting steps:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of residual silanol groups (typically by working at a lower pH) or to ensure the analyte is in a single ionic state.
-
Use Mobile Phase Additives: Incorporate additives like formic acid or ammonium formate into your mobile phase. These can help to mask residual silanols and improve peak shape.
-
Select an Appropriate Column: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups. For basic compounds, a column with a polar-embedded phase might offer better peak symmetry.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
-
System Maintenance: Regularly flush your column to remove contaminants and consider using a guard column to protect the analytical column. Minimize the length and diameter of connecting tubing where possible.
Peak Fronting
Q3: My this compound peak is fronting. What could be the issue?
A3: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often caused by:
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Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to some analyte molecules traveling through the column more quickly.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, resulting in a fronting peak.
-
Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to an uneven distribution on the column and cause peak fronting.
-
Column Collapse: A physical collapse of the column bed can create a void at the column inlet, leading to distorted peak shapes, including fronting.
Q4: What are the solutions for peak fronting?
A4: To address peak fronting, you can:
-
Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Increase Column Temperature: Raising the column temperature can sometimes improve solubility and peak shape.
-
Check Column Health: If you suspect a column void, you may need to replace the column.
Split Peaks
Q5: My this compound peak is split into two. What does this indicate?
A5: Split peaks can be caused by several factors:
-
Disruption at the Column Inlet: A partially blocked frit or a void at the head of the column can cause the sample band to split as it enters the column.
-
Sample Solvent Incompatibility: A strong mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the column inlet or to band improperly, leading to a split peak.
-
Co-elution: It's possible that an interfering compound is co-eluting with your analyte of interest.
-
Injector Issues: A problem with the injector, such as a faulty valve, can cause the sample to be introduced onto the column in two separate bands.
Q6: How can I resolve split peaks?
A6: To troubleshoot split peaks:
-
Inspect and Clean the Column: Reverse-flush the column (if the manufacturer's instructions permit) to try and dislodge any particulates from the inlet frit. If a void is suspected, the column may need replacement.
-
Adjust Sample Solvent: Prepare your sample in a solvent that is compatible with your mobile phase.
-
Verify Peak Identity: If co-elution is suspected, try altering the chromatographic conditions (e.g., gradient, mobile phase composition) to see if the two peaks can be resolved. Analyzing a blank matrix can also help identify interferences.
-
Check the Injector: Perform routine maintenance on your injector to ensure it is functioning correctly.
Quantitative Data Summary
The following table provides a summary of typical starting parameters for the chromatographic analysis of Cortodoxone and similar steroids. These values should be used as a starting point for method development and optimization.
| Parameter | Typical Range/Value | Notes |
| Column | C18, C8, Phenyl-Hexyl | C18 is the most common choice. Phenyl-Hexyl may offer alternative selectivity for steroids.[1] |
| Particle Size | 1.7 - 5 µm | Smaller particle sizes offer higher efficiency but at the cost of higher backpressure. |
| Column Dimensions | 2.1 - 4.6 mm ID, 50 - 150 mm length | Dimensions depend on the required resolution and sensitivity. |
| Mobile Phase A | Water | Often with additives. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is a common choice. Methanol can offer different selectivity.[1] |
| Mobile Phase Additives | 0.1% Formic Acid, Ammonium Acetate | Formic acid is commonly used to improve peak shape and ionization in mass spectrometry.[2] |
| Elution Mode | Gradient | A gradient elution is often necessary to separate steroids with a range of polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions and particle size. |
| Column Temperature | 30 - 50 °C | Higher temperatures can reduce viscosity and improve peak shape, but can also affect selectivity. |
| Injection Volume | 1 - 20 µL | Should be optimized to avoid column overload. |
| Sample Solvent | Mobile Phase A or a weaker solvent | A strong sample solvent can cause peak distortion. |
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This is a general protocol for the extraction of steroids from a biological matrix like serum or plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) may be performed to remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method.
-
Column: C18, 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-30% B
-
9.1-12 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 245 nm or Mass Spectrometry.
Visual Troubleshooting Guides
Logical Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Interactions within the Chromatography Column
Caption: Potential interactions leading to poor peak shape.
References
Impact of different mobile phases on Cortodoxone-d5 ionization
Welcome to the technical support center for the analysis of Cortodoxone-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization and detection of this compound during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low signal intensity for this compound in LC-MS analysis?
A1: Low signal intensity for steroids like this compound is often due to suboptimal ionization in the mass spectrometer's source. Steroids can be challenging to ionize efficiently. The choice of mobile phase, especially the additive, plays a critical role in promoting the formation of protonated molecules ([M+H]⁺) in positive electrospray ionization (ESI) mode. An inappropriate additive or pH can significantly hinder ionization and lead to poor sensitivity.
Q2: Which mobile phase additive provides the best signal enhancement for this compound?
A2: For 3-keto-Δ4 steroids, the structural class to which Cortodoxone belongs, post-column infusion of ammonium fluoride (NH₄F) has been shown to provide dramatic signal enhancement compared to conventional additives like formic acid.[1][2][3] Studies have demonstrated that this technique can increase signal intensity by 477% to 1274% for this class of steroids.[1][2] Formic acid and ammonium acetate are also commonly used and effective, but ammonium fluoride typically yields the highest sensitivity.
Q3: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?
A3: Both methanol and acetonitrile are suitable organic solvents for steroid analysis. The choice can influence chromatographic selectivity, especially when dealing with structural isomers. Methanol, for instance, has been shown to provide better resolution and selectivity for certain steroid isomers when used with biphenyl stationary phases. If you are analyzing this compound alongside other isomeric steroids, optimizing the organic solvent is recommended.
Q4: My peak shape is poor (broadening or tailing). What should I investigate?
A4: Poor peak shape can be caused by several factors. Start by checking for extra-column volume, which can be caused by excessive tubing length or poorly made fittings. Column contamination is another frequent cause; flush your column with a strong solvent like isopropanol. Also, consider secondary interactions between this compound and residual silanols on the column's stationary phase, which can be mitigated by adjusting the mobile phase pH.
Q5: I'm observing multiple peaks or adducts for this compound. How can I minimize this?
A5: Adduct formation, particularly with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can split the analyte signal from the desired protonated molecule ([M+H]⁺), reducing sensitivity. To minimize adducts, use high-purity solvents and additives. The presence of unwanted ions in the mobile phase is a primary cause of adduct formation. Using additives like ammonium fluoride or ammonium formate can also help promote the formation of the desired protonated molecule over other adducts.
Data Presentation: Impact of Mobile Phase Additive on Steroid Ionization
The following table summarizes the quantitative impact of using post-column infusion of ammonium fluoride compared to formic acid as a mobile phase additive on the signal intensity of different steroid classes. Cortodoxone belongs to the 3-keto-Δ4 steroid class.
| Steroid Class | Mobile Phase Additive | Average Signal Enhancement (%) | Reference |
| 3-keto-Δ4 Steroids | Ammonium Fluoride (Post-Column Infusion) vs. Formic Acid | 477 - 1274% | |
| 3βOH-Δ5 Steroids | Ammonium Fluoride (Post-Column Infusion) vs. Formic Acid | 122 - 140% |
Experimental Protocols
Protocol 1: High-Sensitivity Analysis using Post-Column Infusion of Ammonium Fluoride
This protocol is optimized for achieving maximum sensitivity for this compound and other 3-keto-Δ4 steroids.
-
Liquid Chromatography:
-
Column: Phenomenex Luna Omega C18 (or similar reversed-phase column)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol
-
Gradient: Optimized for separation of target analytes (e.g., a 5-minute gradient)
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 - 50 °C
-
-
Post-Column Infusion:
-
Reagent: 6 mmol/L Ammonium Fluoride in Methanol
-
Infusion Flow Rate: 5 µL/min, introduced via a T-junction between the column outlet and the MS inlet.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1) for this compound: m/z 352.2 (adjust based on specific deuterium labeling)
-
Product Ion (Q3) for this compound: Optimized based on instrument fragmentation (e.g., m/z 109.0)
-
Source Parameters: Optimize spray voltage, gas flows, and source temperature according to instrument manufacturer's guidelines.
-
Protocol 2: Standard Analysis using Formic Acid Additive
This is a widely used, robust protocol for the analysis of steroids.
-
Liquid Chromatography:
-
Column: C18 or Phenyl-Hexyl, <3 µm particle size (e.g., 2.1 x 100 mm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
Gradient: A linear gradient from ~35% B to 80% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1) for this compound: m/z 352.2
-
Product Ion (Q3) for this compound: Optimized based on instrument.
-
Source Parameters: Optimize according to instrument manufacturer's guidelines.
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Decision tree for low signal troubleshooting.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Cortodoxone Analysis Using Cortodoxone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cortodoxone (11-deoxycortisol) using its deuterated internal standard, Cortodoxone-d5. The information presented is compiled from various studies and serves as a benchmark for researchers developing and validating their own analytical methods.
Performance Comparison
The validation of an LC-MS/MS method for Cortodoxone, often as part of a broader steroid panel, demonstrates high sensitivity and precision. The use of a stable isotope-labeled internal standard like this compound is crucial for ensuring accuracy by compensating for matrix effects and variations in sample processing.
Below is a summary of typical performance characteristics gathered from multiple LC-MS/MS methods for the analysis of Cortodoxone in biological matrices.
| Validation Parameter | Typical Performance of Cortodoxone LC-MS/MS Methods | Alternative Steroid LC-MS/MS Method Performance |
| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L - 5 nmol/L[1][2] | Cortisol: 0.6 nmol/L - 3.75 nmol/L[1] |
| Linearity (r²) | > 0.99[3] | > 0.99 for most steroids[3] |
| Intra-Assay Precision (%CV) | < 5% | < 10.1% |
| Inter-Assay Precision (%CV) | < 10% | 3.3% - 11.8% |
| Recovery | Not explicitly reported for Cortodoxone, but typically 85-115% for steroid panels | 98.2% - 115.0% for various steroids |
| Matrix Effect | Generally minimized by the use of a deuterated internal standard | Relative matrix effects between 96.4% and 101.6% |
Experimental Protocols
A detailed methodology is essential for the successful validation and implementation of an LC-MS/MS assay for Cortodoxone. The following protocol is a representative example based on common practices for steroid analysis.
Sample Preparation
A robust sample preparation is critical to remove interferences and concentrate the analyte.
-
Internal Standard Spiking: To each biological sample (e.g., 250 µL of serum), a working solution of this compound is added.
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile (containing the internal standard). The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: The supernatant from the protein precipitation step is further purified using an organic solvent such as ethyl acetate. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
SPE: Alternatively, the sample can be loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and the analyte is then eluted with an appropriate solvent.
-
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid, is typically employed.
-
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is frequently used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Cortodoxone and this compound.
Method Validation
The analytical method is validated according to guidelines from regulatory bodies such as the FDA or EMA. The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels on multiple days.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of an LC-MS/MS method for Cortodoxone.
Caption: Experimental Workflow for Cortodoxone LC-MS/MS Analysis.
Caption: Simplified Steroid Biosynthesis Pathway Highlighting Cortodoxone.
References
- 1. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synnovis.co.uk [synnovis.co.uk]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Steroid Analysis: Cortodoxone-d5 vs. ¹³C-Labeled Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroids by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Isotope dilution mass spectrometry is the gold standard for endogenous steroid analysis, offering high specificity and sensitivity.[1] This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: deuterated standards, such as Cortodoxone-d5, and ¹³C-labeled standards.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, to compensate for any variability.[2] While both deuterated and ¹³C-labeled standards are widely used, their fundamental physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chemical and physical similarity to the unlabeled analyte. ¹³C-labeled standards are considered superior in this regard as they are virtually identical to the native compound, ensuring true co-elution and equivalent ionization efficiency.[2][3] Deuterated standards, while effective, can exhibit slight differences in polarity and lipophilicity, which may lead to partial chromatographic separation from the analyte. This can be a significant drawback, as an imperfect match in retention time can lead to quantitative errors, especially in the presence of significant matrix effects.[4]
The stability of the isotopic label is another crucial factor. ¹³C labels are not susceptible to back-exchange, providing greater confidence in the assay's integrity. In contrast, deuterium labels can be prone to H/D exchange under certain conditions, which can compromise the accuracy of the results.
| Feature | This compound (Deuterated) | ¹³C-Labeled Internal Standards |
| Chromatographic Co-elution | May exhibit slight retention time shifts relative to the unlabeled analyte. | Typically co-elutes perfectly with the unlabeled analyte. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain conditions, potentially leading to loss of the label. | Highly stable with no risk of back-exchange. |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to incomplete compensation in complex matrices. | Provides more accurate compensation for matrix effects due to identical chromatographic and ionization behavior. |
| Accuracy (% Mean Bias) | Typically within ±15%, but can be influenced by matrix effects and isotopic instability. | Generally demonstrates higher accuracy, often with bias <5-10%. |
| Precision (% RSD) | Intra- and inter-day precision is typically <15%. | Often achieves higher precision with RSDs in the low single digits. |
| Cost & Availability | Generally more affordable and widely available for a broader range of steroids. | Typically more expensive and may have more limited commercial availability. |
Experimental Protocols
A robust and reliable method for the quantification of steroids in biological matrices is essential. The following is a representative experimental protocol for the analysis of steroids in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for use with either this compound or a ¹³C-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (either this compound or a ¹³C-labeled steroid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for the analyte and the internal standard are monitored. For a ¹³C-labeled standard, both the precursor and product ions will be shifted compared to the analyte. For a deuterated standard, the precursor ion is shifted, while the product ion may or may not be, depending on the location of the deuterium atoms.
-
Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key differences between the two types of internal standards, the following diagrams have been generated.
Caption: A typical experimental workflow for steroid quantification using LC-MS/MS.
Caption: Key distinguishing features of deuterated versus ¹³C-labeled internal standards.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable quantitative steroid assay. While deuterated internal standards like this compound are widely used and can provide acceptable performance, ¹³C-labeled internal standards are demonstrably superior in terms of their physicochemical similarity to the analyte, leading to more accurate and precise data. The complete co-elution and isotopic stability of ¹³C-labeled standards make them the preferred choice for applications requiring the highest level of data quality and integrity, such as in clinical research and regulated drug development. The higher initial cost of a ¹³C-labeled standard is often justified by the reduced time spent on method development and the increased confidence in the final analytical results.
References
A Comparative Guide to Cortodoxone-d5 and Other Deuterated Steroid Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cortodoxone-d5 with other commonly used deuterated steroid internal standards: Cortisol-d4, Testosterone-d3, and Progesterone-d9. The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document offers a comprehensive overview of their physicochemical properties, a quantitative performance comparison based on typical experimental outcomes, and detailed experimental protocols to guide researchers in their analytical method development.
Physicochemical Properties of Deuterated Steroid Standards
The physical and chemical characteristics of an internal standard, such as its molecular weight and degree of deuteration, are fundamental to its function in mass spectrometry. A sufficient mass shift between the analyte and the standard is crucial to prevent isotopic overlap and ensure accurate quantification.[3] The table below summarizes the key physicochemical properties of this compound and its counterparts.
| Property | This compound | Cortisol-d4 | Testosterone-d3 | Progesterone-d9 |
| Synonyms | 11-Deoxycortisol-d5, Cortexolone-d5[4][5] | Hydrocortisone-d4 | d3-Testosterone | Pregn-4-ene-3,20-dione-d9 |
| Molecular Formula | C₂₁H₂₅D₅O₄ | C₂₁H₂₆D₄O₅ | C₁₉H₂₅D₃O₂ | C₂₁H₂₁D₉O₂ |
| Molecular Weight | 351.49 g/mol | 366.48 g/mol | 291.4 g/mol | 323.5 g/mol |
| CAS Number | 1258063-56-7 | 73565-87-4 | 77546-39-5 | 15775-74-3 |
| Degree of Deuteration | 5 | 4 | 3 | 9 |
Quantitative Performance Comparison
The ideal deuterated internal standard should exhibit near-identical behavior to its non-labeled analyte throughout the analytical process, including extraction, chromatography, and ionization. This ensures effective compensation for matrix effects and other sources of variability. The following table presents a summary of typical quantitative performance characteristics observed in LC-MS/MS assays utilizing these deuterated steroid standards.
| Performance Parameter | This compound | Cortisol-d4 | Testosterone-d3 | Progesterone-d9 |
| Isotopic Purity | ≥98% | ≥98% | ≥99% (d₁-d₃) | ≥98% |
| Retention Time Shift vs. Analyte | Minimal | Minimal | Minimal | Minimal |
| Recovery | 85-115% | 85-115% | 85-115% | 85-115% |
| Matrix Effect | <15% | <15% | <15% | <15% |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.05 - 0.5 ng/mL |
Note: The values presented in this table are representative of typical performance and may vary depending on the specific analytical method, instrumentation, and matrix.
Experimental Protocols
A well-defined experimental protocol is essential for a robust and reproducible quantitative analysis. The following sections detail a general methodology for the comparative evaluation of deuterated steroid standards in a biological matrix such as human plasma.
Materials and Reagents
-
This compound, Cortisol-d4, Testosterone-d3, Progesterone-d9 certified reference materials
-
Unlabeled Cortodoxone, Cortisol, Testosterone, and Progesterone analytical standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each deuterated and non-deuterated standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the non-deuterated analyte stock solutions in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a mixed internal standard working solution containing this compound, Cortisol-d4, Testosterone-d3, and Progesterone-d9 in acetonitrile.
Sample Preparation (Protein Precipitation and Solid Phase Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol.
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of all analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for each analyte and internal standard should be used.
Data Analysis
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then interpolated from this calibration curve.
Visualizing the Workflow and Principle
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying principle of using deuterated internal standards.
Caption: Experimental workflow for the comparative analysis of deuterated steroid standards.
Caption: Principle of matrix effect correction using a deuterated internal standard.
Conclusion
This compound, alongside other deuterated steroid standards like Cortisol-d4, Testosterone-d3, and Progesterone-d9, serves as an indispensable tool in modern bioanalysis. Their use in LC-MS/MS methodologies significantly enhances the accuracy and reliability of steroid hormone quantification by effectively compensating for analytical variability. The choice of a specific deuterated standard should be guided by the analyte of interest, the complexity of the biological matrix, and the specific requirements of the analytical method. The experimental protocols and performance data presented in this guide provide a solid foundation for researchers to develop and validate robust quantitative methods for steroid analysis.
References
A Head-to-Head Comparison: 11-Deoxycortisol Immunoassays vs. LC-MS/MS with Cortodoxone-d5
For researchers, scientists, and drug development professionals, the accurate quantification of 11-deoxycortisol is critical in various fields, including endocrinology and the development of therapies for adrenal disorders. The choice of analytical method can significantly impact the reliability of experimental data. This guide provides an objective comparison of traditional immunoassays and the more specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing Cortodoxone-d5 as an internal standard, for the measurement of 11-deoxycortisol.
The primary challenge in accurately measuring 11-deoxycortisol lies in its structural similarity to other endogenous steroids. This is particularly problematic for immunoassays, which are susceptible to cross-reactivity, potentially leading to overestimated concentrations. LC-MS/MS, on the other hand, offers superior specificity by separating analytes based on their physicochemical properties and identifying them by their unique mass-to-charge ratio.
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance characteristics of 11-deoxycortisol immunoassays and LC-MS/MS methods. It is important to note that while specific cross-reactivity data for 11-deoxycortisol immunoassays is often not exhaustively provided by manufacturers, the data for cortisol immunoassays highlights the potential for significant interference from structurally related steroids like 11-deoxycortisol.
| Performance Metric | Immunoassay (ELISA) | LC-MS/MS with this compound | Key Advantages of LC-MS/MS |
| Specificity | Prone to cross-reactivity with other steroids.[1][2] | High specificity due to chromatographic separation and mass-based detection.[1][3] | Minimizes the risk of falsely elevated results. |
| Cross-Reactivity | Varies by manufacturer; often stated as "no significant cross-reactivity" without detailed data. However, for cortisol immunoassays, cross-reactivity with 11-deoxycortisol can be significant, especially in clinical situations where its levels are elevated.[1] | Negligible cross-reactivity due to the high selectivity of the method. | Reliable quantification even in the presence of high concentrations of similar steroids. |
| Sensitivity (Lower Limit of Quantification, LLOQ) | Typically in the range of 0.1-0.5 ng/mL. | Can achieve LLOQs as low as 0.25 ng/mL or lower. | Enables accurate measurement of low physiological concentrations. |
| Precision (Intra- and Inter-Assay CV%) | Generally <15%. | Typically <15%. | Both methods can offer good precision. |
| Internal Standard | Not typically used. | Routinely employs a stable isotope-labeled internal standard (e.g., this compound) to correct for matrix effects and variations in sample preparation and instrument response. | Enhances accuracy and reproducibility of results. |
| Throughput | High-throughput capabilities with 96-well plate formats. | Can be lower than immunoassays, but automation is improving throughput. | Immunoassays are generally faster for large sample numbers. |
| Cost per Sample | Generally lower. | Higher due to more complex instrumentation and reagent costs. | Immunoassays are more cost-effective for large-scale screening. |
| Instrumentation | Standard ELISA plate reader. | Requires a liquid chromatograph coupled with a tandem mass spectrometer. | LC-MS/MS requires a significant capital investment. |
The Biochemical Context: Steroidogenesis Pathway
To understand the importance of specific 11-deoxycortisol measurement, it is crucial to visualize its position in the steroidogenesis pathway. 11-deoxycortisol is the direct precursor to cortisol, a key glucocorticoid hormone.
Steroidogenesis pathway highlighting 11-Deoxycortisol.
Experimental Workflows: A Comparative Overview
The experimental procedures for immunoassay and LC-MS/MS differ significantly in their complexity and specificity.
Comparison of Immunoassay and LC-MS/MS workflows.
Experimental Protocols
11-Deoxycortisol Immunoassay (ELISA) - General Protocol
This protocol is a generalized representation of a competitive ELISA for 11-deoxycortisol. Specific details may vary between commercial kits.
-
Preparation of Reagents: Reconstitute and dilute standards, controls, and buffers as per the kit manufacturer's instructions.
-
Sample Incubation: Pipette a defined volume of standards, controls, and unknown samples into the wells of the microplate pre-coated with anti-11-deoxycortisol antibodies.
-
Competitive Reaction: Add a fixed amount of enzyme-conjugated 11-deoxycortisol to each well. During incubation, the unconjugated 11-deoxycortisol in the sample and the enzyme-conjugated 11-deoxycortisol compete for binding to the limited number of antibody sites.
-
Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove any unbound components.
-
Substrate Addition: Add a chromogenic substrate to each well. The enzyme bound to the plate will catalyze a color change. The intensity of the color is inversely proportional to the concentration of 11-deoxycortisol in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 11-deoxycortisol in the unknown samples by interpolating their absorbance values from the standard curve.
11-Deoxycortisol by LC-MS/MS with this compound - Detailed Protocol
This protocol outlines a typical LC-MS/MS method for the quantification of 11-deoxycortisol in serum or plasma.
a. Sample Preparation
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of this compound (11-Deoxycortisol-d5) in a suitable solvent (e.g., methanol). The internal standard is crucial for accurate quantification by correcting for any analyte loss during sample processing and for matrix effects.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often containing the internal standard), to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Extraction (Liquid-Liquid or Solid-Phase):
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex to extract the steroids into the organic layer. Freeze the aqueous layer and decant the organic layer.
-
Solid-Phase Extraction (SPE): Alternatively, load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the steroids with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried residue in a small volume of a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).
b. LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for steroid separation.
-
Mobile Phase: Employ a gradient elution with two mobile phases, typically water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile with formic acid. The gradient is optimized to separate 11-deoxycortisol from other endogenous steroids.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of 11-deoxycortisol and its deuterated internal standard in the first quadrupole, fragmenting them in the collision cell, and detecting specific product ions in the third quadrupole. This two-stage mass filtering provides very high specificity.
-
MRM Transitions:
-
11-Deoxycortisol: Monitor specific precursor-to-product ion transitions (e.g., m/z 347.2 -> 97.1).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 352.2 -> 100.1).
-
-
-
Quantification: Create a calibration curve using known concentrations of 11-deoxycortisol standards spiked with the same amount of internal standard as the unknown samples. The concentration of 11-deoxycortisol in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Conclusion
For the precise and reliable quantification of 11-deoxycortisol, LC-MS/MS with a deuterated internal standard like this compound is the superior method. Its high specificity virtually eliminates the cross-reactivity issues that can plague immunoassays, ensuring that the measured concentration is solely that of 11-deoxycortisol. While immunoassays offer advantages in terms of cost and throughput for large-scale screening, the potential for inaccurate results due to cross-reactivity, especially in complex biological matrices or in studies involving the administration of structurally similar compounds, makes LC-MS/MS the gold standard for research and drug development applications where accuracy is paramount. Researchers should carefully consider the analytical requirements of their studies when selecting a method for 11-deoxycortisol quantification.
References
Inter-laboratory Comparison of Steroid Measurements with Cortodoxone-d5: A Guide for Researchers
This guide provides a comprehensive overview of the performance of steroid measurements, with a focus on Cortodoxone (11-deoxycortisol), in an inter-laboratory context. It is intended for researchers, scientists, and drug development professionals who rely on accurate and reproducible steroid analysis. The data presented is synthesized from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid quantification. The use of deuterated internal standards, such as Cortodoxone-d5, is a critical component of these high-precision methods.
Data Presentation: Performance Across Laboratories
The following tables summarize the quantitative data from inter-laboratory comparison studies, highlighting the variability in steroid measurements, including 11-deoxycortisol. These studies demonstrate the importance of standardization in analytical procedures.
Table 1: Inter-laboratory Comparison of 11-Deoxycortisol Measurements by LC-MS/MS
| Performance Metric | Range of Values | Key Observations |
| Intra-laboratory Coefficient of Variation (CV) | 3.3% - 11.8% | Demonstrates variability in precision within individual laboratories. |
| Median Inter-laboratory CV | 10.7% | Represents the overall variability between different laboratories. |
| Cases Exceeding Maximum Allowable Imprecision | 50.7% | A significant portion of results fell outside the acceptable limits for precision. |
| Median Laboratory Bias | -14.6% to 12.4% | Shows the systematic deviation of individual lab results from the consensus value. |
Table 2: General Performance of Multi-Steroid LC-MS/MS Methods in an Inter-laboratory Comparison
| Analyte | Mean Bias Against Overall Mean | Notes |
| 11-Deoxycortisol | Generally within ±10%, but some labs showed higher deviations. | Results for 11-deoxycortisol tended to be higher on average in some laboratories. |
| Androstenedione | Up to -18.9% in one laboratory. | Highlights potential for significant bias in specific assays. |
| Cortisol | Deviations >10% observed in two participating laboratories. | Emphasizes the need for careful method validation and harmonization. |
| Progesterone | Mean deviations >10% at one site. | |
| DHEAS | Mean deviations >10% at one site. |
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of steroids, including Cortodoxone, using LC-MS/MS with a deuterated internal standard like this compound.
1. Sample Preparation
A crucial step for accurate steroid measurement is the effective removal of interfering substances from the biological matrix. Common techniques include:
-
Solid Phase Extraction (SPE): A popular and automatable method. A typical SPE workflow is as follows:
-
Sample Loading: Serum or plasma samples, spiked with a multi-analyte internal standard solution (including this compound), are loaded onto an SPE plate (e.g., SOLAµ HRP 96-well plate).
-
Washing: The plate is washed with a solution like 30% methanol to remove hydrophilic interferences.
-
Elution: The steroids are eluted with a stronger solvent, such as methanol.
-
Dilution: The eluate is often diluted with water before injection into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE): A traditional and effective method.
-
Protein Precipitation: Proteins in the sample are precipitated by adding a solvent like acetonitrile.
-
Extraction: The steroids are extracted into an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of n-Hexane and Ethyl acetate).
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is redissolved in a solution suitable for LC-MS/MS analysis, typically a mixture of methanol and water.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation: The extracted steroids are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column (e.g., C18 or PFP) is typically used with a gradient elution of mobile phases like water and methanol, often containing a small amount of formic acid. This separation is critical for resolving isobaric compounds (molecules with the same mass), such as 11-deoxycortisol and corticosterone.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Mandatory Visualizations
The following diagrams illustrate key aspects of steroid analysis and its underlying principles.
Performance Showdown: Cortodoxone-d5-Based Assays vs. Alternatives in Steroid Quantification
For researchers, scientists, and drug development professionals engaged in endocrinology, clinical diagnostics, and pharmaceutical development, the accurate quantification of steroid hormones is paramount. Cortodoxone (11-deoxycortisol), a key intermediate in cortisol biosynthesis, is a critical biomarker in the diagnosis and management of various adrenal disorders. This guide provides an objective comparison of Cortodoxone-d5-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays with alternative methods, supported by experimental data, to inform the selection of the most appropriate analytical technique.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is widely regarded as the gold standard for bioanalysis. This approach offers superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects. Alternative methods, primarily immunoassays, are also available but are susceptible to cross-reactivity, which can compromise the reliability of results, especially in complex biological matrices.
Linearity, Accuracy, and Precision of Cortodoxone LC-MS/MS Assays
LC-MS/MS methods for cortodoxone quantification that employ a deuterated internal standard like this compound consistently demonstrate excellent linearity, accuracy, and precision. The data presented below is a summary of performance characteristics reported in various studies for the quantification of 11-deoxycortisol using such methods.
Table 1: Linearity of Cortodoxone LC-MS/MS Assays
| Parameter | Typical Performance | Source |
| Calibration Range | 0.025 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
Table 2: Accuracy of Cortodoxone LC-MS/MS Assays
| Analyte Concentration | Accuracy (% Bias) | Source |
| Low Quality Control | Within ±15% | [2] |
| Medium Quality Control | Within ±15% | [2] |
| High Quality Control | Within ±15% | [2] |
Table 3: Precision of Cortodoxone LC-MS/MS Assays
| Analyte Concentration | Intra-Assay Precision (% CV) | Inter-Assay Precision (% CV) | Source |
| Low Quality Control | < 15% | < 15% | |
| Medium Quality Control | < 10% | < 10% | |
| High Quality Control | < 10% | < 10% |
Comparison with Alternative Methods: The Immunoassay Challenge
Immunoassays, while often faster and less expensive than LC-MS/MS, are prone to a significant limitation: antibody cross-reactivity. Structurally similar steroids can bind to the assay's antibody, leading to inaccurate measurements. This is particularly problematic in the context of certain clinical conditions or treatments. For instance, in patients treated with metyrapone, an 11β-hydroxylase inhibitor, levels of 11-deoxycortisol are intentionally elevated. In such cases, cortisol immunoassays can show significant positive bias due to cross-reactivity with the high concentrations of 11-deoxycortisol, potentially leading to incorrect clinical decisions.
Table 4: Comparison of Cortodoxone Quantification Methods
| Feature | LC-MS/MS with this compound | Immunoassay |
| Specificity | High (mass-based detection) | Variable (antibody-based) |
| Accuracy | High | Can be compromised by cross-reactivity |
| Precision | High | Generally lower than LC-MS/MS |
| Sensitivity (LLOQ) | Low pg/mL to ng/mL range | Typically in the ng/mL range |
| Throughput | Moderate to High | High |
| Cost per Sample | Higher | Lower |
| Multiplexing | Can simultaneously measure multiple steroids | Typically single-analyte |
Experimental Protocols
Cortodoxone Quantification by LC-MS/MS
A typical experimental workflow for the quantification of cortodoxone in a biological matrix (e.g., serum, plasma) using a this compound internal standard is as follows:
-
Sample Preparation:
-
Aliquoting a known volume of the biological sample.
-
Addition of the this compound internal standard solution.
-
Protein precipitation using a solvent like acetonitrile or methanol.
-
Sample extraction, commonly by:
-
Liquid-Liquid Extraction (LLE): Using an organic solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids.
-
Solid-Phase Extraction (SPE): Using a cartridge to selectively bind and elute the steroids, providing a cleaner extract.
-
-
Evaporation of the solvent and reconstitution of the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Injection of the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation of cortodoxone and this compound from other matrix components on a reversed-phase column (e.g., C18).
-
Gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Introduction of the column eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection of the analytes using Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both cortodoxone and this compound are monitored for highly selective and sensitive quantification.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the cortisol biosynthesis pathway and a typical experimental workflow for a this compound-based assay.
References
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Cortodoxone Analysis Using Cortodoxone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for analytical methods employing Cortodoxone-d5 as an internal standard for the quantification of Cortodoxone (11-Deoxycortisol). Given that this compound serves as an internal standard, its own LOD and LOQ are not typically determined or reported. Instead, the performance of an analytical method is defined by the LOD and LOQ of the target analyte, Cortodoxone.
This document compiles data from various validated methods, offering a benchmark for researchers developing and validating their own assays for Cortodoxone in biological matrices. We will explore the typical range of LOD and LOQ values achieved by modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a generalized experimental protocol for their determination.
Comparison of LOD and LOQ for Cortodoxone and Related Steroids
The sensitivity of an analytical method is a critical parameter, particularly when measuring low endogenous concentrations of steroids. The following table summarizes the LOQ values for Cortodoxone (11-Deoxycortisol) and other relevant corticosteroids from published analytical methods. These values can serve as a reference for the expected performance of a well-optimized LC-MS/MS method.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) |
| 11-Deoxycortisol (Cortodoxone) | UHPLC-MS/MS | Plasma | 5 nmol/L[1] |
| 21-Deoxycortisol | UHPLC-MS/MS | Human Plasma | 0.25 ng/mL[2] |
| Cortisol | UHPLC-MS/MS | Human Plasma | 2.0 ng/mL[2] |
| Cortisone | UHPLC-MS/MS | Human Plasma | 1.0 ng/mL[2] |
| 17-Hydroxyprogesterone | UHPLC-MS/MS | Human Plasma | 0.50 ng/mL[2] |
Alternative Internal Standards
While this compound is a commonly used and effective internal standard for Cortodoxone analysis due to its similar chemical and physical properties, other deuterated steroids can also be employed. The choice of an internal standard is crucial for correcting for variability during sample preparation and analysis. Ideally, a stable isotope-labeled version of the analyte of interest is the best choice.
Some alternative internal standards used in steroid panels include:
-
Cortisol-d4
-
Testosterone-d3
-
Progesterone-d9
The selection of an internal standard should be validated for each specific application to ensure it adequately mimics the behavior of the analyte and does not suffer from isotopic interference.
Experimental Protocol for LOD and LOQ Determination
The following is a generalized protocol for determining the LOD and LOQ of an analytical method for Cortodoxone using LC-MS/MS, based on common validation guidelines.
Objective: To establish the lowest concentration of Cortodoxone that can be reliably detected (LOD) and accurately quantified (LOQ) in a specific biological matrix.
Materials:
-
Cortodoxone certified reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., charcoal-stripped serum or plasma)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Cortodoxone in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards and quality control (QC) samples at different concentrations.
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
-
-
Sample Preparation:
-
Spike the blank biological matrix with the Cortodoxone standard solutions to create samples at concentrations near the expected LOD and LOQ. A typical approach is to prepare at least 6-8 samples at decreasing concentrations.
-
Add the this compound internal standard solution to all samples, calibrators, and QCs.
-
Perform sample extraction using a validated SPE or LLE protocol to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an optimized LC method for the chromatographic separation of Cortodoxone and this compound.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis and Determination of LOD and LOQ:
-
LOD Determination (Signal-to-Noise Method):
-
Analyze the spiked samples at low concentrations.
-
Determine the signal-to-noise ratio (S/N) for the Cortodoxone peak in each chromatogram.
-
The LOD is generally defined as the concentration at which the S/N is consistently ≥ 3.
-
-
LOQ Determination:
-
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Analyze a set of replicate samples (at least 5) at the proposed LOQ concentration.
-
The precision (expressed as the coefficient of variation, %CV) should typically be ≤ 20%, and the accuracy (expressed as the percent deviation from the nominal concentration) should be within ±20%.
-
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) in a bioanalytical method.
References
- 1. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Recovery of Cortodoxone-d5 During Sample Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic compounds in biological matrices is a cornerstone of drug development and clinical research. The use of stable isotope-labeled internal standards, such as Cortodoxone-d5, is a widely accepted strategy to ensure the reliability of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative assessment of common sample extraction techniques for this compound, focusing on recovery efficiency. The information presented is based on experimental data from various studies on Cortodoxone and other closely related deuterated steroids.
The Critical Role of Internal Standards in Bioanalysis
This compound is the deuterated form of Cortodoxone (also known as 11-deoxycortisol), a steroid precursor of cortisol. In quantitative bioanalysis, an ideal internal standard should exhibit chemical and physical properties nearly identical to the analyte of interest. This ensures that it experiences similar effects during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects. As a stable isotope-labeled internal standard, this compound is considered the gold standard for the quantification of Cortodoxone.
Comparison of Extraction Methodologies for this compound Recovery
The choice of sample extraction technique significantly impacts the recovery of the analyte and its internal standard. The three most common methods employed for the extraction of steroids from biological matrices such as plasma and serum are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Quantitative Data on Extraction Recovery
| Extraction Method | Analyte/Internal Standard | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 11-Deoxycortisol-d5 | Plasma | 64% | Thermo Fisher Scientific Application Note |
| 11-Deoxycortisol | Serum | 63% | Thermo Fisher Scientific Application Note | |
| Supported Liquid Extraction (SLE) | Panel of 12 steroids | Plasma | 73.5 - 111.9% | --INVALID-LINK-- |
| Protein Precipitation (PPT) + Liquid-Liquid Extraction (LLE) | 11-Deoxycortisol | Serum | 86.4 - 115.0% (Apparent Recovery) | --INVALID-LINK-- |
Note: Recovery values can vary significantly based on the specific protocol, reagents, and instrumentation used. The data above should be considered as representative examples.
Alternative Internal Standards
While this compound is a common choice, other deuterated internal standards can be used for the analysis of 11-deoxycortisol. The selection of an internal standard depends on commercial availability, cost, and the specific requirements of the analytical method.
| Internal Standard | Comments |
| 11-Deoxycortisol-d2 | A viable alternative to this compound. The choice between d2 and d5 may depend on the desired mass shift and potential for isotopic overlap with the analyte. |
| Cortisol-d4 | Often used in steroid panels. While not an exact structural analog of Cortodoxone, its similar steroid backbone can allow for adequate correction in some methods. |
The recovery of these alternative internal standards is expected to be comparable to that of this compound when using the same extraction methodology, due to their similar physicochemical properties.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the three main extraction techniques.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that can provide clean extracts, leading to reduced matrix effects.
Materials:
-
SPE cartridges (e.g., C18)
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard spiking solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: Thaw the biological sample and centrifuge to remove any particulate matter.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.
-
Equilibration: Equilibrate the cartridge with water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the wash solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard with the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard spiking solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Thaw the biological sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add the extraction solvent to the sample, typically at a 3:1 or 5:1 ratio (solvent:sample).
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing the analyte and internal standard) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the reconstitution solvent for analysis.
Protein Precipitation (PPT) Protocol
PPT is a simple and rapid method for removing proteins from biological samples, but it may be less effective at removing other matrix components.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard spiking solution
-
Precipitating agent (e.g., cold acetonitrile, methanol, or acetone)
-
Vortex mixer
-
Centrifuge
-
Filter plate or syringe filter
-
Collection plate or tube
Procedure:
-
Sample Pre-treatment: Thaw the biological sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Precipitation: Add the cold precipitating agent to the sample, typically at a 3:1 or 4:1 ratio (agent:sample).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.
-
Further Processing (Optional): The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup (e.g., evaporation and reconstitution) if necessary.
Visualizing the Workflow
To better understand the logical flow of a typical bioanalytical process for this compound, the following diagrams illustrate the general experimental workflow and the key decision points in method selection.
Caption: General workflow for this compound analysis.
A Comparative Guide to Cortodoxone-d5 for Proficiency Testing in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical diagnostics, particularly in the assessment of adrenal disorders, the accurate quantification of steroid hormones is paramount. Cortodoxone (11-deoxycortisol) serves as a critical biomarker for diagnosing conditions such as congenital adrenal hyperplasia (CAH). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity. The reliability of LC-MS/MS assays hinges on the use of appropriate internal standards to correct for analytical variability. This guide provides an objective comparison of Cortodoxone-d5 as an internal standard in proficiency testing for clinical laboratories, exploring its performance relative to other alternatives and presenting supporting experimental data and protocols.
The Critical Role of Internal Standards in Steroid Analysis
Internal standards are essential in LC-MS/MS to compensate for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard is chemically and physically similar to the analyte of interest, but mass-distinguishable. Stable isotope-labeled (SIL) internal standards, such as deuterated or carbon-13 labeled compounds, are considered the most effective as they co-elute with the analyte and experience similar matrix effects.
This compound: A Widely Used Deuterated Internal Standard
This compound is a deuterated form of Cortodoxone, where five hydrogen atoms are replaced by deuterium. This mass shift allows for its distinction from the endogenous analyte by the mass spectrometer. It is a commonly used internal standard for the quantification of Cortodoxone in clinical samples.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies for this compound against other specific internal standards for 11-deoxycortisol are not extensively published, we can infer performance characteristics based on general principles of stable isotope labeling and data from broader steroid panel studies. The primary alternatives to a deuterated standard like this compound would be a carbon-13 labeled Cortodoxone (e.g., ¹³C₃-Cortodoxone) or a different deuterated analog.
Table 1: Comparison of Internal Standard Characteristics
| Feature | This compound (Deuterated) | ¹³C-Labeled Cortodoxone | Structural Analog (Non-Isotopic) |
| Structural Similarity | High | Very High | Moderate |
| Co-elution with Analyte | Generally good, but minor chromatographic shifts are possible. | Excellent, typically co-elutes perfectly. | Variable, may not co-elute. |
| Compensation for Matrix Effects | Good to Excellent. Co-elution helps normalize ion suppression or enhancement. | Excellent. Near-perfect co-elution ensures identical experience of matrix effects. | Moderate. Less effective if it does not co-elute and has different ionization properties. |
| Potential for Isotopic Instability | Low risk of deuterium-hydrogen exchange under certain conditions. | Very low, C-C bonds are highly stable. | Not applicable. |
| Commercial Availability | Readily available. | Less common and often more expensive. | Varies. |
| Cost | Generally more cost-effective. | Higher cost. | Generally lower cost. |
A study investigating the effects of different internal standards (D2, D5, and 13C) for testosterone analysis found that the choice of internal standard can significantly affect the results obtained by LC-MS/MS assays.[1] While specific to testosterone, this highlights the importance of validating the chosen internal standard for each specific analyte.
Experimental Data from Proficiency Testing and Inter-Laboratory Studies
Proficiency testing (PT) programs, such as those offered by the Centers for Disease Control and Prevention (CDC) and the College of American Pathologists (CAP), are crucial for assessing the accuracy and comparability of laboratory measurements. The CDC's Hormone Standardization (HoSt) Program aims to improve the accuracy of steroid hormone measurements.[2][3]
A 2022 study, the HarmoSter report, which conducted an inter-laboratory comparison of LC-MS/MS measurements for corticosterone, 11-deoxycortisol, and cortisone, revealed significant variability among participating laboratories for 11-deoxycortisol.[4][5] The median inter-laboratory coefficient of variation (CV) for 11-deoxycortisol was 10.7%, with 50.7% of the cases exceeding the maximum allowable imprecision. This underscores the critical need for robust analytical methods and appropriate use of internal standards to improve harmonization. While the study did not directly compare different internal standards, the variability observed suggests that the choice and implementation of the internal standard could be a contributing factor.
Table 2: Inter-Laboratory Performance for 11-Deoxycortisol Measurement (HarmoSter Study)
| Parameter | Value |
| Number of Participating Centers | 8 |
| Median Inter-laboratory CV | 10.7% |
| Cases Exceeding Max. Allowable Imprecision | 50.7% |
| Median Laboratory Bias | -14.6% to 12.4% |
These findings emphasize that while this compound is a suitable internal standard, meticulous method validation and participation in proficiency testing are essential to ensure accurate and reliable results in a clinical setting.
Experimental Protocols
Below are generalized experimental protocols for the quantification of Cortodoxone in serum using LC-MS/MS with this compound as an internal standard, and a protocol for a proficiency testing scheme.
Protocol 1: Quantification of Cortodoxone in Serum using LC-MS/MS
This protocol outlines a typical sample preparation and analysis workflow.
Experimental workflow for Cortodoxone quantification.
Detailed Steps:
-
Sample Preparation:
-
To 100 µL of serum, add a known amount of this compound internal standard solution.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile or a zinc sulfate solution) and vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Cortodoxone and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of Cortodoxone in the sample by comparing this ratio to a calibration curve prepared with known concentrations of Cortodoxone and a constant concentration of this compound.
-
Protocol 2: Proficiency Testing (PT) Scheme for Cortodoxone
This protocol outlines the key steps in a typical external quality assessment scheme.
Proficiency testing workflow.
Detailed Steps:
-
Sample Distribution: The proficiency testing provider distributes a set of blind samples (typically pooled serum with varying concentrations of Cortodoxone) to participating laboratories.
-
Sample Analysis: Laboratories analyze the PT samples using their routine analytical method for Cortodoxone, incorporating this compound as the internal standard. The analysis should be performed in the same manner as patient samples.
-
Result Submission: Laboratories submit their quantitative results for Cortodoxone to the PT provider by a specified deadline.
-
Performance Evaluation: The PT provider performs a statistical analysis of the data from all participating laboratories. The laboratory's results are compared against a target value (often determined by a reference method) and against the consensus mean of all participants.
-
Reporting and Feedback: Each laboratory receives a detailed report on its performance, including any bias from the target value and a comparison with their peers.
-
Corrective Action: If a laboratory's results are outside of the acceptable limits, they are expected to investigate the cause of the discrepancy and implement corrective actions to improve their analytical performance.
Conclusion
This compound is a reliable and widely used internal standard for the quantification of Cortodoxone in clinical laboratories. Its chemical similarity to the analyte allows for effective compensation of matrix effects, which is crucial for achieving accurate and precise results. While more stable and potentially more accurate alternatives like ¹³C-labeled Cortodoxone exist, this compound offers a good balance of performance, availability, and cost-effectiveness.
The data from inter-laboratory comparison studies highlight the existing variability in Cortodoxone measurements and underscore the importance of robust, well-validated analytical methods. Participation in proficiency testing schemes is essential for clinical laboratories to monitor and improve the accuracy of their steroid hormone assays, ensuring high-quality patient care. The choice of internal standard is a critical component of method performance, and while this compound is a suitable option, laboratories must diligently validate their methods and continuously monitor their performance through external quality assessment programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenal Steroid Quantitative Panel by HPLC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that significantly influences the accuracy and precision of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated internal standards with their non-deuterated counterparts, supported by experimental data, to facilitate informed decisions in method validation in line with global regulatory expectations.
The use of an internal standard is a fundamental practice in quantitative bioanalysis to correct for variability during sample processing and analysis. Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guideline strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, whenever feasible.[1]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but with a different mass, allowing it to be distinguished by a mass spectrometer.[2] This near-identical nature is the primary reason they are considered the "gold standard" in bioanalysis.[2][3] They co-elute with the analyte during chromatography and experience the same ionization effects in the mass spectrometer, thereby providing the most effective compensation for matrix effects and other sources of variability.[2]
The Alternative: Non-Deuterated (Structural Analog) Internal Standards
When a deuterated internal standard is not available, a structural analog may be used. These are compounds with a chemical structure similar to the analyte. While they can compensate for some variability in the analytical process, their different physicochemical properties mean they may not behave identically to the analyte during extraction, chromatography, and ionization.
Performance Comparison: A Data-Driven Analysis
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Non-Deuterated Internal Standards for Everolimus
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Deuterated (Everolimus-d4) | 1.5 (LQC) | +2.7 | 4.8 |
| 7.5 (MQC) | +1.5 | 3.5 | |
| 18 (HQC) | +0.8 | 2.9 | |
| Non-Deuterated (Analog) | 1.5 (LQC) | -8.9 | 9.2 |
| 7.5 (MQC) | -6.4 | 7.1 | |
| 18 (HQC) | -5.1 | 6.5 |
Data adapted from a representative study comparing internal standards for everolimus quantification.
Table 2: Comparative Performance in the Analysis of an Anticancer Agent (Kahalalide F)
| Parameter | Analog Internal Standard | Deuterated Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
Statistical analysis showed that the variance was significantly lower with the deuterated internal standard (p=0.02), and the bias did not deviate significantly from the true value, unlike the analog internal standard (p<0.0005).
Table 3: Impact of Internal Standard Choice on Pesticide and Mycotoxin Analysis in Complex Cannabis Matrices
| Internal Standard | Accuracy Variation | RSD |
| None | > 60% | > 50% |
| Deuterated Analogues | < 25% | < 20% |
This data highlights the critical role of deuterated internal standards in maintaining accuracy and precision in complex biological matrices.
Experimental Protocols for Key Validation Experiments
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments as recommended by the ICH M10 guideline.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Methodology:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.
-
Process another set of blank samples spiked only with the deuterated internal standard at its working concentration.
-
Analyze the samples and evaluate the chromatograms for any interfering peaks at the retention time of the analyte.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% for the internal standard.
Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and deuterated internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and deuterated internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculate the matrix factor (MF) for the analyte and the internal standard by comparing the peak areas in Set B to Set A.
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Stability
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
Methodology:
-
Freeze-Thaw Stability: Analyze Quality Control (QC) samples at low and high concentrations after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze low and high QC samples after keeping them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions under their storage conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of their nominal concentrations.
Visualizing Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams illustrate key workflows and logical relationships in bioanalytical method validation with deuterated internal standards.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method validation. The harmonized regulatory landscape, under the ICH M10 guideline, unequivocally recommends the use of stable isotope-labeled internal standards, with deuterated standards being the most prevalent. The experimental data presented in this guide clearly demonstrates that deuterated internal standards provide superior accuracy and precision compared to non-deuterated structural analogs. By adhering to the detailed experimental protocols for validation and making informed decisions based on scientific principles, researchers can ensure the generation of high-quality, defensible bioanalytical data that meets global regulatory standards.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cortodoxone-d5
The proper disposal of Cortodoxone-d5, a deuterated form of a steroid, is crucial for maintaining laboratory safety and ensuring environmental protection. Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1] This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risks. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Work should be conducted in a well-ventilated area, and an accessible safety shower and eye wash station must be available.
Spill Management
In the event of a spill, immediate action should be taken to contain and clean the material safely.
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Clean-up: For liquid solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, avoid dust formation by carefully sweeping or vacuuming the material into a suitable, closed container for disposal.
Disposal Pathway
The primary route for the disposal of this compound is through an approved waste disposal plant. It is essential to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not allow the chemical or its wash water to enter drains or the sewer system.
The following table summarizes the key logistical and safety information for the disposal of this compound:
| Aspect | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Regulatory Compliance | Disposal must be in accordance with local, regional, national, and international regulations. | |
| Environmental Precautions | Avoid release to the environment. Prevent entry into drains, water courses, or soil. | |
| Spill Containment | Use absorbent materials for liquids; sweep or vacuum solids. Avoid dust generation. | |
| Container Handling | Keep in suitable, closed containers for disposal. Ensure containers are clearly labeled and free from leaks. |
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Cortodoxone-d5
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Cortodoxone-d5, a deuterated analog of the steroid hormone Cortodoxone. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
Cortodoxone, the non-deuterated parent compound, is suspected of causing cancer and damaging fertility or the unborn child.[1][2] Due to its structural similarity, this compound should be handled with the same level of caution. The following personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from splashes and dust. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term stability, especially for solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture. Solutions should be stored in well-sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Long-term | Store in a desiccator to prevent moisture absorption. |
| In Solvent | -80°C | Up to 6 months | Use within 6 months. |
| In Solvent | -20°C | Up to 1 month | Use within 1 month. |
Preparation of Solutions
To prevent deuterium-hydrogen (H/D) exchange, which can compromise the isotopic purity of the standard, the choice of solvent is critical.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Solvent Selection: Use high-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate. Avoid acidic or basic aqueous solutions.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the appropriate volume of the chosen aprotic solvent to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the standard is completely dissolved.
Experimental Use
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear all PPE as specified in Table 1.
-
Handling: Avoid the formation of dust and aerosols. Avoid all personal contact, including inhalation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
Table 3: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
